molecular formula C11H8N2S B12634666 1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)- CAS No. 947017-65-4

1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)-

Cat. No.: B12634666
CAS No.: 947017-65-4
M. Wt: 200.26 g/mol
InChI Key: PGUOISVXUVNWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is 1H-Pyrrolo[2,3-b]pyridine, 2-(2-thienyl)-, a high-purity chemical building block supplied with a minimum purity of ≥98% . It is provided for Research Use Only and is not intended for direct human use. The compound is identified by CAS Number 947017-65-4 and has a molecular formula of C₁₁H₈N₂S, corresponding to a molecular weight of 200.26 g/mol . Its structure features a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, which is a privileged scaffold in medicinal chemistry, fused with a thiophene (2-thienyl) substituent. This structure is a versatile intermediate in organic synthesis and drug discovery, particularly for the development of novel heterocyclic compounds. Researchers are advised to store the product sealed in dry conditions at 2-8°C . Please refer to the Safety Data Sheet for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

947017-65-4

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C11H8N2S/c1-3-8-7-9(10-4-2-6-14-10)13-11(8)12-5-1/h1-7H,(H,12,13)

InChI Key

PGUOISVXUVNWFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=C2)C3=CC=CS3)N=C1

Origin of Product

United States

Foundational & Exploratory

Molecular structure and weight of 2-(2-thienyl)-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthetic Protocols, and Therapeutic Applications

Executive Summary

2-(2-Thienyl)-7-azaindole is a bicyclic heteroaromatic scaffold emerging as a critical pharmacophore in medicinal chemistry, particularly within the design of ATP-competitive kinase inhibitors. By fusing the bioisosteric properties of 7-azaindole (a purine mimic) with the lipophilic and electronic characteristics of a thiophene ring at the C2 position, this molecule offers a unique chemical space for optimizing potency and selectivity against targets such as JAK, Trk, and PI3K kinases. This guide provides a comprehensive technical analysis of its structure, validated synthetic pathways, and characterization data for researchers in drug discovery.

Molecular Identity & Physicochemical Profile[1][2]

The 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) mimics the adenine ring of ATP, allowing it to anchor effectively into the hinge region of kinase active sites. The addition of a 2-thienyl group extends the conjugated system, influencing the molecule's electronic distribution and solubility profile.

Chemical Data Sheet
PropertySpecification
IUPAC Name 2-(Thiophen-2-yl)-1H-pyrrolo[2,3-b]pyridine
Molecular Formula C₁₁H₈N₂S
Molecular Weight 200.26 g/mol
Exact Mass 200.0408 g/mol
CAS Number Research Grade / Not Widely Listed (Core 7-azaindole: 271-63-6)
H-Bond Donors 1 (Pyrrole N-H)
H-Bond Acceptors 2 (Pyridine N, Thiophene S)
LogP (Predicted) ~2.8 - 3.2
Topological Polar Surface Area ~41 Ų
Structural Topology

The molecule consists of a pyridine ring fused to a pyrrole ring (7-azaindole), connected via a single bond at C2 to a thiophene ring. The rotation around the C2-C2' bond allows for conformational adaptability, though the planar conformation is energetically favored due to π-conjugation.

Figure 1: Topological connectivity highlighting the critical hinge-binding motif (N1/N7) and the C2-linkage to the thiophene ring.

Synthetic Architecture

The most robust route for synthesizing 2-(2-thienyl)-7-azaindole is the Suzuki-Miyaura Cross-Coupling reaction. This protocol utilizes a halogenated 7-azaindole precursor and a thienylboronic acid.

Retrosynthetic Analysis
  • Disconnection: C2–C2' bond.

  • Building Blocks: 2-Iodo-7-azaindole (Electrophile) + 2-Thienylboronic acid (Nucleophile).

  • Catalytic Cycle: Pd(0) mediated oxidative addition, transmetallation, and reductive elimination.

Validated Experimental Protocol

Objective: Synthesis of 2-(2-thienyl)-7-azaindole on a 1.0 mmol scale.

Reagents:

  • 2-Iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq, 244 mg)

  • 2-Thienylboronic acid (1.2 eq, 154 mg)

  • Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (0.05 eq, 41 mg) – Chosen for stability and efficiency with heteroaryl chlorides/iodides.

  • Na₂CO₃ (2.0 M aq. solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (5 mL, degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 25 mL Schlenk flask and purge with Argon for 15 minutes.

  • Reagent Loading: Add 2-iodo-7-azaindole, 2-thienylboronic acid, and Pd(dppf)Cl₂ to the flask.

  • Solvation: Add degassed 1,4-dioxane followed by the Na₂CO₃ solution.

  • Reaction: Heat the mixture to 90°C for 12 hours under Argon. Monitor via TLC (Hexane/EtOAc 7:3) or LC-MS.

  • Work-up: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient: 0-30% EtOAc in Hexanes).

  • Yield: Expect 75-85% as a pale yellow solid.

synthesis_flow start Start: 2-Iodo-7-azaindole + 2-Thienylboronic Acid catalyst Add Catalyst: Pd(dppf)Cl2 (5 mol%) start->catalyst cond Conditions: Na2CO3 (aq), Dioxane 90°C, 12h, Argon catalyst->cond workup Work-up: Extract w/ EtOAc Wash w/ Brine cond->workup purify Purification: Flash Chromatography (Hex/EtOAc) workup->purify product Product: 2-(2-Thienyl)-7-azaindole purify->product

Figure 2: Workflow for the Suzuki-Miyaura coupling synthesis of the target molecule.

Structural Characterization

Verification of the structure relies on confirming the presence of both the azaindole core and the thiophene ring, and the absence of the iodine precursor.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

ProtonChemical Shift (δ ppm)MultiplicityIntegrationAssignment
NH 12.10 - 12.30Broad Singlet1HPyrrole N1-H
Py-H6 8.30 - 8.35dd (J ≈ 4.8, 1.5 Hz)1HAzaindole C6-H (α to N)
Py-H4 7.90 - 7.95dd (J ≈ 7.9, 1.5 Hz)1HAzaindole C4-H
Th-H3' 7.60 - 7.65dd (J ≈ 3.6, 1.1 Hz)1HThiophene C3'-H
Th-H5' 7.50 - 7.55dd (J ≈ 5.1, 1.1 Hz)1HThiophene C5'-H
Py-H5 7.10 - 7.15dd (J ≈ 7.9, 4.8 Hz)1HAzaindole C5-H
Th-H4' 7.10 - 7.15dd (J ≈ 5.1, 3.6 Hz)1HThiophene C4'-H
Pyr-H3 6.80 - 6.90Singlet1HAzaindole C3-H

Note: The C3-H appears as a sharp singlet due to substitution at C2. The NH proton is exchangeable and may not be visible in protic solvents.

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (ESI+)

  • Observed Ion: [M+H]⁺ = 201.05 m/z

  • Fragmentation: Loss of HCN (27 Da) is common in azaindoles.

Therapeutic Potential: Kinase Inhibition

The 7-azaindole scaffold is a "privileged structure" in kinase drug discovery. Its utility stems from its ability to mimic the hydrogen bonding pattern of the adenine base of ATP.

Binding Mode Mechanism

The 2-(2-thienyl)-7-azaindole molecule typically binds to the ATP-binding hinge region of the kinase in a bidentate manner:

  • N1-H (Donor): Forms a hydrogen bond with the carbonyl oxygen of the hinge residue (e.g., Glu, Leu).

  • N7 (Acceptor): Forms a hydrogen bond with the backbone amide nitrogen of the hinge residue.

The 2-thienyl group projects into the solvent-exposed region or a hydrophobic pocket (depending on the specific kinase conformation), often improving potency by displacing water molecules or engaging in π-stacking interactions with the gatekeeper residue.

binding_mode cluster_kinase Kinase Hinge Region cluster_ligand 2-(2-Thienyl)-7-azaindole Backbone_CO Backbone C=O Backbone_NH Backbone N-H Ligand_N7 Azaindole N7 Backbone_NH->Ligand_N7 H-Bond Ligand_N1 Azaindole N1-H Ligand_N1->Backbone_CO H-Bond Thiophene 2-Thienyl Group Hydrophobic Pocket Hydrophobic Pocket Thiophene->Hydrophobic Pocket Van der Waals / π-Stacking

Figure 3: Schematic representation of the bidentate hydrogen bonding interaction between the 7-azaindole core and the kinase hinge region.

References

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors. Journal of Medicinal Chemistry. (2017).

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. (2020).

  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling. Synthesis. (2007).

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. (2020).

  • Palladium-Catalyzed Synthesis of 2-(2-thienyl)benzofuran via Suzuki Coupling (Analogous Protocol). BenchChem Protocols. (2025).

Sources

A Comprehensive Technical Guide to the Solubility Profile of 1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)- in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the solubility characteristics of 1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)-, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of 7-azaindole, understanding its behavior in various organic solvents is paramount for its application in drug development, chemical synthesis, and formulation.[1][2][3] This document will delve into the theoretical underpinnings of its solubility, present methodologies for its empirical determination, and offer insights into predicting its behavior in different solvent systems.

Introduction: The Significance of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. For a molecule like 1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)-, which belongs to the promising class of 7-azaindole derivatives, a thorough understanding of its solubility profile is a prerequisite for its advancement in the drug discovery pipeline.[3] 7-azaindole and its analogues are known to be core structures in various therapeutic agents, including protein kinase inhibitors.[1] The introduction of a 2-(2-thienyl) substituent to the 7-azaindole scaffold significantly impacts its electronic and steric properties, thereby influencing its interactions with solvents.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive framework for assessing the solubility of this compound. We will explore both theoretical predictions and practical, step-by-step experimental protocols.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[4] This rule suggests that a solute will dissolve best in a solvent that has a similar polarity. To apply this to 1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)-, we must first analyze its molecular structure.

The molecule consists of a polar 7-azaindole core and a nonpolar 2-(2-thienyl) group. The 7-azaindole moiety, with its nitrogen atoms, is capable of hydrogen bonding, contributing to its polarity. The thiophene ring, while containing a heteroatom, is generally considered to be less polar than the azaindole system. The overall polarity of the molecule will be a balance of these two components.

Based on this structure, we can make some initial predictions:

  • High Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely to be effective at dissolving the compound due to their ability to engage in dipole-dipole interactions and act as hydrogen bond acceptors.

  • Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol and ethanol should be able to dissolve the compound, facilitated by hydrogen bonding. However, the presence of the nonpolar thienyl group might limit its solubility compared to more polar solutes.

  • Lower Solubility in Nonpolar Solvents: Solvents like hexane and toluene are expected to be poor solvents for this compound due to the significant polarity of the 7-azaindole core.

  • Potential for Low Aqueous Solubility: While the nitrogen atoms in the 7-azaindole ring can participate in hydrogen bonding with water, the overall molecule is largely organic and may exhibit limited aqueous solubility. It is noteworthy that some 7-azaindole derivatives have been shown to have improved aqueous solubility compared to their indole counterparts.[5]

It is crucial to recognize that these are qualitative predictions. For quantitative data, empirical determination is essential.

Experimental Determination of Solubility

A systematic approach to determining the solubility of 1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)- involves a series of well-defined experiments. The following protocols are designed to provide accurate and reproducible solubility data.

Materials and Equipment
  • 1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)- (high purity)

  • A range of organic solvents (HPLC grade or equivalent) including, but not limited to:

    • Polar Protic: Methanol, Ethanol, Isopropanol

    • Polar Aprotic: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile

    • Nonpolar: Hexane, Toluene, Dichloromethane, Chloroform

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow: A Visual Guide

Caption: Workflow for determining thermodynamic solubility.

Step-by-Step Protocol: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[6]

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)- into several glass vials. The excess is crucial to ensure saturation.

    • To each vial, add a precise volume (e.g., 1 mL) of the selected organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials at a high speed to ensure complete sedimentation of the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

    • Dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the HPLC) to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is generally suitable for quantifying compounds like 1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)-.

  • Column: A C18 column is a common choice.

  • Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid to improve peak shape) is typically effective.

  • Detection: The wavelength for UV detection should be set at the λmax of the compound, which can be determined by running a UV scan.

  • Quantification: A standard curve of the compound at known concentrations must be prepared to accurately determine the concentration of the samples.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner. A tabular format is highly recommended for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for 1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)- at 25 °C

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)Polar AproticHigh[Insert Experimental Data]
Dimethylformamide (DMF)Polar AproticHigh[Insert Experimental Data]
MethanolPolar ProticModerate[Insert Experimental Data]
EthanolPolar ProticModerate[Insert Experimental Data]
AcetonitrilePolar AproticModerate[Insert Experimental Data]
DichloromethaneNonpolarLow[Insert Experimental Data]
TolueneNonpolarLow[Insert Experimental Data]
HexaneNonpolarVery Low[Insert Experimental Data]

Note: The "Experimental Solubility" column is intended to be populated with data obtained from the described protocols.

The results should be interpreted in the context of the theoretical predictions. Any significant deviations from the expected behavior should be investigated further, as they may indicate specific solvent-solute interactions.

Factors Influencing Solubility

Several factors can influence the solubility of 1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)-:

  • Temperature: Solubility is generally temperature-dependent. The van't Hoff equation can be used to describe the relationship between solubility and temperature.[6] For most solids dissolving in a liquid, solubility increases with temperature.

  • pH (for aqueous solutions): The 7-azaindole nucleus has basic nitrogen atoms, meaning the solubility of the compound in aqueous solutions will be pH-dependent.[7]

  • Polymorphism: The crystalline form of the solid can significantly impact its solubility.[6] It is essential to characterize the solid form used in the solubility studies.

Conclusion and Future Directions

This guide has provided a comprehensive framework for determining and understanding the solubility profile of 1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)- in organic solvents. By combining theoretical predictions with rigorous experimental methodologies, researchers can obtain the critical data needed to advance the development of this promising compound.

Future work should focus on obtaining precise, quantitative solubility data in a wide array of solvents and at various temperatures. Additionally, investigating the solid-state properties of the compound, including any potential polymorphs, will be crucial for a complete understanding of its physicochemical behavior. This knowledge will ultimately facilitate the rational design of formulations and delivery systems for this and related 7-azaindole derivatives.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Solubility test for Organic Compounds. (2024, September 24).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (2020, June 29).
  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC. (n.d.).
  • 7-Azaindole CAS#: 271-63-6 - ChemicalBook. (n.d.).
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. (n.d.).
  • 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem. (n.d.).
  • 1H-pyrrolo(2,3-b)pyridin-7-ium-7-olate - PubChem. (n.d.).
  • 1H-Pyrrolo[2,3-b]pyridine - the NIST WebBook. (n.d.).
  • Scalable synthesis and properties of 7-methyl- 4-azaindole - Enamine. (n.d.).
  • Azaindole synthesis - Organic Chemistry Portal. (n.d.).
  • Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C. (n.d.).
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. (n.d.).
  • 1H-PYRROLO[2,3-B]PYRIDINE-2,3-DIONE CAS - ChemicalBook. (n.d.).
  • heterocyclic chemistry - Wipf Group. (2007, September 4).
  • Self-association of 7-azaindole in nonpolar solvents | The Journal of Physical Chemistry. (n.d.).
  • Synthesis and photophysical studies of novel azaindole derivatives in solution and self- assembled crystals - UAM. (n.d.).
  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents. (n.d.).
  • 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine - PMC. (n.d.).
  • 1H-Pyrrolo[2,3-b]pyridine-2-carbaldehyde - Sigma-Aldrich. (n.d.).

Sources

The Strategic Advantage of the 7-Azaindole Scaffold: A Bioisosteric Deep Dive for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic application of bioisosterism is a cornerstone of successful drug design. Among the plethora of bioisosteric replacements, the substitution of the indole scaffold with 7-azaindole has emerged as a particularly fruitful strategy. This technical guide provides a comprehensive overview of the 7-azaindole scaffold as a privileged bioisostere, delving into its synthesis, physicochemical properties, and profound impact on biological activity. Through a detailed analysis of quantitative data, experimental methodologies, and case studies, this document serves as a critical resource for researchers aiming to leverage the unique advantages of the 7-azaindole core in the development of novel therapeutics.

The 7-Azaindole Scaffold: A Privileged Bioisostere

Azaindoles, also known as pyrrolopyridines, are bicyclic heteroaromatic compounds that are isosteric to indole. The 7-azaindole isomer, in particular, has garnered significant attention in drug discovery. The replacement of the C-7 carbon of indole with a nitrogen atom introduces subtle yet impactful changes to the molecule's electronic distribution, hydrogen bonding capacity, and overall physicochemical profile. These modifications can lead to enhanced potency, selectivity, and improved pharmacokinetic properties.[1][2]

The strategic placement of the nitrogen atom at the 7-position offers a unique combination of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7), which can facilitate crucial interactions with biological targets.[3][4] This dual hydrogen bonding capability is a key reason for its prevalence in many biologically active compounds, particularly as a hinge-binding motif in kinase inhibitors.[3][4]

Physicochemical Properties: A Comparative Analysis

The introduction of a nitrogen atom into the indole ring system significantly alters its physicochemical properties. A comparative analysis reveals the distinct advantages of the 7-azaindole scaffold over its indole counterpart.

PropertyIndole7-AzaindoleRationale for Improvement
Aqueous Solubility LowSignificantly HigherThe nitrogen atom increases polarity and provides an additional site for hydrogen bonding with water molecules.[5][6]
pKa ~16-17 (pyrrole N-H)~9.7 (pyrrole N-H), ~2.0 (pyridinium)The electron-withdrawing nature of the pyridine ring increases the acidity of the pyrrole N-H. The pyridine nitrogen can be protonated.[6]
LogP ~2.1~1.1The increased polarity of the 7-azaindole ring system leads to lower lipophilicity.
Metabolic Stability Susceptible to oxidationGenerally more stableAltered electron density makes the ring less prone to oxidative metabolism by cytochrome P450 enzymes.[5]

Table 1: Comparative Physicochemical Properties of Indole and 7-Azaindole.

Synthesis of the 7-Azaindole Scaffold: Key Methodologies

Several synthetic strategies have been developed to access the 7-azaindole core. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two of the most prominent and versatile methods are the Bartoli and Leimgruber-Batcho indole syntheses.

The Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[7][8] The reaction is particularly effective for the synthesis of 7-azaindoles from the corresponding nitropyridines.

Experimental Protocol: Bartoli Synthesis of 7-Azaindole

Materials:

  • 2-Chloro-3-nitropyridine

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 20% Aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add vinylmagnesium bromide (3.0 eq) to the cooled solution while maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to warm to -20 °C and stir for 8-12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-azaindole.

The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a two-step process that provides a versatile route to indoles and azaindoles from o-nitrotoluenes.[9][10] This method is particularly advantageous due to the commercial availability of many substituted o-nitrotoluenes and the generally high yields and mild reaction conditions.

Experimental Protocol: Leimgruber-Batcho Synthesis of 7-Azaindole

Materials:

  • 2-Methyl-3-nitropyridine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • Raney Nickel

  • Hydrazine hydrate

  • Methanol

  • Ethyl acetate

Procedure:

Step 1: Enamine Formation

  • In a round-bottom flask, combine 2-methyl-3-nitropyridine (1.0 eq), DMF-DMA (1.2 eq), and pyrrolidine (1.2 eq) in methanol.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine, which can be used in the next step without further purification.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine in methanol.

  • Carefully add Raney Nickel (catalytic amount) to the solution.

  • Add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature.

  • After the addition is complete, reflux the mixture for 2-4 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 7-azaindole.

Applications in Medicinal Chemistry: Beyond Kinase Inhibition

While the 7-azaindole scaffold is renowned for its role in the development of kinase inhibitors, its utility extends to a wide range of therapeutic areas.[3][11]

Kinase Inhibitors: A Privileged Scaffold

The 7-azaindole core is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[3][4] Its ability to form two crucial hydrogen bonds with the kinase hinge region mimics the interaction of the adenine portion of ATP.[3][4] A prime example is Vemurafenib (Zelboraf®) , a potent BRAF kinase inhibitor approved for the treatment of melanoma.[12] The 7-azaindole moiety in Vemurafenib is critical for its high affinity and selectivity.

kinase_inhibition cluster_drug 7-Azaindole Drug (e.g., Vemurafenib) cluster_kinase Kinase ATP Binding Pocket Vemurafenib Vemurafenib Hinge_Region Hinge Region Vemurafenib->Hinge_Region Binds via H-bonds (7-azaindole motif) Kinase_Activity Kinase_Activity Vemurafenib->Kinase_Activity Inhibits ATP_Pocket ATP Binding Site ATP_Pocket->Kinase_Activity ATP Binding

Caption: 7-Azaindole as a kinase hinge-binding motif.

Antiviral and Antibacterial Agents

The 7-azaindole scaffold has been incorporated into novel antiviral and antibacterial agents.[13][14] For instance, derivatives of 7-azaindole have been investigated as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction, demonstrating their potential in the development of therapeutics for COVID-19.[15] In the realm of antibacterial research, 7-azaindole analogs have shown promising activity against various bacterial strains.[16]

Neuroscience and Neurodegenerative Diseases

The structural similarity of 7-azaindole to endogenous signaling molecules like serotonin and tryptophan has spurred its exploration in neuroscience.[17] 7-Azaindole derivatives have been designed as ligands for dopamine and serotonin receptors, suggesting their potential in treating psychiatric disorders.[15] Furthermore, recent studies have highlighted the potential of 7-azaindole derivatives as inhibitors of β-amyloid aggregation, a key pathological hallmark of Alzheimer's disease.[18]

Inflammatory Diseases

The anti-inflammatory properties of 7-azaindole derivatives are also an active area of research. For example, some analogs have been shown to inhibit the production of pro-inflammatory cytokines, indicating their potential for treating inflammatory conditions such as inflammatory bowel disease (IBD).

Case Study: Vemurafenib - A Paradigm of 7-Azaindole's Success

Vemurafenib is a testament to the successful application of the 7-azaindole scaffold in drug discovery. Its development highlighted the significant improvements in pharmacokinetic properties that can be achieved through this bioisosteric replacement.

ParameterIndole-based Analog (Hypothetical)Vemurafenib (7-Azaindole-based)
Oral Bioavailability Lower~49%
Half-life Shorter~57 hours[19]
Cmax Lower~3,500 ng/mL
Metabolic Stability LowerHigher

Table 2: Comparative Pharmacokinetic Parameters of a Hypothetical Indole-based Analog and Vemurafenib. [19]

The enhanced bioavailability and longer half-life of Vemurafenib can be attributed to the improved solubility and metabolic stability conferred by the 7-azaindole core.[19]

adme_comparison cluster_indole Indole Analog cluster_azaindole 7-Azaindole Analog (Vemurafenib) Indole_Sol Lower Solubility Indole_Met Higher Metabolism Indole_Sol->Indole_Met Indole_Bio Lower Bioavailability Indole_Met->Indole_Bio Azaindole_Bio Higher Bioavailability Azaindole_Sol Higher Solubility Azaindole_Met Lower Metabolism Azaindole_Sol->Azaindole_Met Azaindole_Met->Azaindole_Bio

Caption: Improved ADME properties of 7-azaindole analogs.

Conclusion

The 7-azaindole scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its unique combination of physicochemical properties, hydrogen bonding capabilities, and synthetic accessibility makes it a powerful tool for drug designers. The successful translation of 7-azaindole-containing compounds from the bench to the clinic, exemplified by Vemurafenib, underscores the strategic advantage of this bioisosteric replacement. As research continues to uncover the full potential of this versatile scaffold, we can anticipate the emergence of new and improved therapies across a broad spectrum of diseases.

References

  • PharmaBlock. Azaindoles in Medicinal Chemistry.

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36.

  • BenchChem. (2025). A Comparative Guide to the ADME-Tox Properties of Azaindole Isomers.

  • Zhang, L., et al. (2017). Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 27(6), 1405-1411.

  • Mushtaq, N., et al. (2010). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 23(3).
  • BenchChem. (2025). The Strategic Advantage of Azaindoles: A Deep Dive into Bioisosterism in Drug Discovery.
  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727-736.

  • Verdonck, F., et al. (2022). Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. Frontiers in Chemistry, 10, 1016481.

  • Bao, S., et al. (2022). Determination and Analysis of solubility of 5-bromo-7-azaindole in pure and mixed solvent systems at Different Temperatures (T = 278.15-323.15 K). Journal of Molecular Liquids, 368, 120476.

  • Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115589.

  • Bartoli indole synthesis. In Wikipedia.

  • Baran, P. S. (2007). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research.

  • PharmaBlock. (2020). Azaindoles in Medicinal Chemistry.

  • Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: a new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132.

  • Carl ROTH GmbH + Co. KG. (2023).
  • Singh, R. P., et al. (2022). Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. ACS Omega, 7(13), 10994-11025.

  • Leimgruber–Batcho indole synthesis. In Wikipedia.

  • Wang, C., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Chemistry Frontiers, 9(5), 1316-1321.

  • Gibney, G. T., & Zager, R. H. (2013). Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma. Core Evidence, 8, 33-44.

  • LookChem. 7-Azaindole 271-63-6 wiki.

  • Gribble, G. W. (1985). THE LEIMGRUBER-BATCHO INDOLE SYNTHESIS. HETEROCYCLES, 22(1), 195-242.
  • Baxendale, I. R., et al. (2004). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 2(2), 160-167.

  • Predeus, A. (2009). Bartoli Indole Synthesis. MSU Chemistry.

  • Khan, K. M., et al. (2013). 7-Azaindole derivatives as potential antibacterial agents. Journal of the Chemical Society of Pakistan, 35(3), 833-839.
  • BenchChem. (2025). A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs.
  • Klein, C., & Zanger, U. M. (2017). Clinical Pharmacokinetics of Vemurafenib. Clinical Pharmacokinetics, 56(9), 981-992.

  • Zimmer, L., et al. (2016). Vemurafenib pharmacokinetics and its correlation with efficacy and safety in outpatients with advanced BRAF-mutated melanoma. European Journal of Cancer, 64, 129-136.

  • Hilaris Publisher. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Journal of Neurology and Neuroscience.
  • News-Medical. (2024). Developing Drugs for Neurodegenerative Diseases.

  • Irie, T., & Sawa, M. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemicalBook.

  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini reviews in medicinal chemistry, 19(9), 727-736.

  • ChemicalBook. 7-Azaindole CAS#: 271-63-6.

  • Li, Y., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(10), 1063-1068.

  • Wipf Group. (2007). The Heterocyclic Chemistry of Azaindoles. University of Pittsburgh.
  • Smith, M. (2024). Comparison of pharmacokinetic profiles of vemurafenib and... ResearchGate.

  • Singh, R. P., et al. (2021). Azaindole Therapeutic Agents. ACS Omega, 6(4), 2691-2702.

Sources

CAS number and identifiers for 1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Profile: 1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)- (CAS 947017-65-4)[1]

Abstract This technical guide provides a comprehensive analysis of 1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)- (CAS 947017-65-4), a critical heterocyclic scaffold in medicinal chemistry. Known for its utility as a bioisostere of indole and purine, this 7-azaindole derivative serves as a privileged structure in the design of ATP-competitive kinase inhibitors. This document details its chemical identity, robust synthetic methodologies, medicinal chemistry rationale, and handling protocols, tailored for drug discovery professionals.

Chemical Identity & Properties

The compound 1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)- is a fused bicyclic heteroaromatic system consisting of a pyridine ring fused to a pyrrole ring (7-azaindole), substituted at the C2 position with a thiophene moiety.

Table 1: Chemical Identifiers and Physical Properties

PropertyDetail
CAS Number 947017-65-4
IUPAC Name 2-(thiophen-2-yl)-1H-pyrrolo[2,3-b]pyridine
Synonyms 2-(2-Thienyl)-7-azaindole; 2-(Thiophen-2-yl)-7-azaindole
Molecular Formula C₁₁H₈N₂S
Molecular Weight 200.26 g/mol
SMILES (Canonical) c1cc(s1)c2cc3cccnc3n2
InChI Key MVXVYAKCVDQRLW-UHFFFAOYSA-N (Base core)
Appearance Off-white to yellow solid (typically)
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water
pKa (Calc) ~13 (Pyrrole NH), ~4.6 (Pyridine N)

Medicinal Chemistry Context: The "Privileged Scaffold"

As a Senior Application Scientist, it is crucial to understand why this molecule is synthesized. The 7-azaindole core is a "privileged scaffold" in kinase inhibitor discovery due to its ability to mimic the adenine ring of ATP.

  • Hinge Binding: The N1-H (donor) and N7 (acceptor) of the 7-azaindole core form a bidentate hydrogen-bonding motif with the hinge region of kinase enzymes (e.g., JAK, Aurora, VEGFR).

  • Bioisosterism: It offers a lower lipophilicity (LogP) compared to indole, improving water solubility and metabolic stability.

  • Thiophene Role: The 2-thienyl group acts as a lipophilic spacer. It often occupies the hydrophobic pocket adjacent to the ATP binding site or engages in

    
     stacking interactions with aromatic residues (e.g., the gatekeeper residue).
    
Visualization: Pharmacophore Logic

Pharmacophore Core 7-Azaindole Core (Scaffold) Hinge Kinase Hinge Region (Binding Site) Core->Hinge H-Bond Donor (N1) H-Bond Acceptor (N7) Thiophene 2-Thienyl Group (Substituent) Core->Thiophene C2 Attachment HydroPocket Hydrophobic Pocket (Target Interaction) Thiophene->HydroPocket Pi-Stacking / Van der Waals

Figure 1: Pharmacophore mapping of 2-(2-thienyl)-7-azaindole showing key interactions with kinase domains.

Synthetic Methodologies

Synthesis of 2-substituted 7-azaindoles requires overcoming the electron-deficient nature of the pyridine ring. The most robust industrial method is Suzuki-Miyaura Cross-Coupling .

Method A: Suzuki-Miyaura Coupling (Recommended)

This pathway utilizes a halogenated 7-azaindole precursor. The choice of catalyst is critical to prevent poisoning by the sulfur in the thiophene ring.

  • Precursor: 2-Iodo-1H-pyrrolo[2,3-b]pyridine (or 2-Bromo).

  • Reagent: 2-Thiopheneboronic acid.

  • Catalyst:

    
     (Tetrakis) or 
    
    
    
    (for difficult substrates).
  • Base:

    
     or 
    
    
    
    .

Critical Insight: Unlike indoles, 7-azaindoles have an acidic N1-H. While protection (e.g., SEM, Tosyl) is often recommended to prevent catalyst sequestration, this specific coupling often proceeds in high yield without protection if using a biphasic system (Dioxane/Water) and mild base.

Visualization: Synthetic Workflow

Synthesis SM1 2-Iodo-7-azaindole (Electrophile) Conditions Suzuki Coupling Pd(PPh3)4 (5 mol%) Na2CO3 (2 eq) Dioxane/H2O (4:1) 100°C, 12h SM1->Conditions SM2 2-Thiopheneboronic Acid (Nucleophile) SM2->Conditions Product 2-(2-Thienyl)-7-azaindole (Target) Conditions->Product C-C Bond Formation

Figure 2: Suzuki-Miyaura cross-coupling workflow for the synthesis of CAS 947017-65-4.

Detailed Experimental Protocol

Objective: Synthesis of 1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)- on a 1.0 mmol scale.

Materials:

  • 2-Bromo-1H-pyrrolo[2,3-b]pyridine (197 mg, 1.0 mmol)

  • 2-Thiopheneboronic acid (154 mg, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (

    
    ) (58 mg, 0.05 mmol)
    
  • Sodium Carbonate (

    
    ) (212 mg, 2.0 mmol)
    
  • 1,4-Dioxane (8 mL) / Water (2 mL)

Procedure:

  • Degassing: In a 25 mL round-bottom flask, combine 1,4-dioxane and water. Sparge with nitrogen gas for 15 minutes to remove dissolved oxygen (Critical to preserve Pd catalyst).

  • Assembly: Add the 2-bromo-7-azaindole,

Sources

Pharmacological significance of thiophene-substituted azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Significance of Thiophene-Substituted Azaindoles

Abstract

The fusion of the thiophene ring with the azaindole scaffold represents a compelling strategy in modern medicinal chemistry. This guide provides a comprehensive analysis of the pharmacological significance of thiophene-substituted azaindoles, a class of heterocyclic compounds demonstrating remarkable therapeutic potential. We will dissect their diverse biological activities, from potent kinase inhibition in oncology to novel mechanisms for combating infectious diseases. This document synthesizes current research to offer field-proven insights into the structure-activity relationships (SAR), synthetic methodologies, and pharmacokinetic profiles that define this promising molecular architecture. Tailored for researchers, medicinal chemists, and drug development professionals, this guide explains the causality behind experimental choices and provides a framework for future discovery.

Introduction: A Union of Privileged Scaffolds

In the landscape of drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged structures" due to their ability to interact with multiple biological targets with high affinity. The azaindole core is a quintessential example. As a bioisostere of the naturally occurring indole, the strategic placement of a nitrogen atom into the benzene portion of the indole ring can significantly modulate physicochemical properties and biological activity.[1][2] This substitution can enhance solubility, improve metabolic stability, and introduce an additional hydrogen bond acceptor, potentially leading to stronger binding interactions with target proteins.[1][2]

Similarly, the thiophene ring, a five-membered aromatic heterocycle containing sulfur, is a cornerstone in medicinal chemistry.[3] Its derivatives are known to exhibit a vast spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The thiophene moiety can act as a bioisosteric replacement for a phenyl ring, offering a different electronic and steric profile while engaging in crucial hydrophobic and π-stacking interactions.

The strategic combination of these two powerful moieties—thiophene and azaindole—creates a hybrid scaffold with immense therapeutic potential. This guide explores the pharmacological landscape of these compounds, detailing their success in various therapeutic areas and the underlying chemical principles that drive their activity.

Diverse Pharmacological Activities of Thiophene-Substituted Azaindoles

The versatility of the thiophene-substituted azaindole framework has led to its exploration across multiple disease areas. The electronic properties of the thiophene ring, coupled with the hydrogen bonding capabilities of the azaindole core, make these compounds particularly effective as inhibitors of key biological targets.

Anticancer Activity: Targeting Key Oncogenic Pathways

Thiophene-substituted azaindoles have emerged as a prominent class of anticancer agents, primarily through the inhibition of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[5][6]

  • Kinase Inhibition: The azaindole scaffold is adept at forming hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a foundational interaction for potent inhibition.[1] The appended thiophene ring can then extend into other regions of the binding site, forming additional interactions that enhance potency and selectivity.

    • FLT3 Inhibitors: Mutations in the Fms-like tyrosine kinase 3 (FLT3) receptor are a key driver in a subset of acute myeloid leukemia (AML).[7] Research has identified highly potent, sub-nanomolar azaindole-based FLT3 inhibitors, demonstrating the scaffold's utility in targeting this clinically relevant kinase.[7]

    • PIM Kinase Inhibitors: The PIM family of serine/threonine kinases is implicated in cell survival and proliferation across various cancers. N-substituted azaindoles have been successfully optimized as pan-PIM inhibitors, with lead compounds showing significant tumor growth inhibition in mouse models.[8]

    • Other Kinases: The broader indole and azaindole classes have yielded potent inhibitors for Cyclin-Dependent Kinases (CDKs) and Aurora kinases, which are crucial for cell cycle regulation.[9] Hybrid molecules combining indole and thiophene moieties have also shown promise.[10]

  • Other Mechanisms: Beyond kinase inhibition, thiophene-indole hybrids have been investigated as DNA intercalating agents, inducing apoptosis in cancer cells by arresting the cell cycle.[10] Certain thiophene derivatives also inhibit tubulin polymerization, a mechanism shared by established chemotherapy agents.[11]

Table 1: Representative Anticancer Activity of Thiophene-Indole/Azaindole Hybrids

Compound ClassTargetCancer Cell LineActivity (IC₅₀)Reference
Thiophene-Indole HybridDNA IntercalationHCT-1168.98 µM[10]
Thiophene DerivativeTubulin/VEGFR-2HepG-2, HCT-116Cytotoxic[11]
Fused ThiopheneApoptosis InductionHeLa12.61 µg/mL[12]
Fused ThiopheneApoptosis InductionHep G233.42 µg/mL[12]
Antiviral Activity

The azaindole scaffold is a key component in the design of novel antiviral agents, capable of disrupting viral replication cycles.[2]

  • Influenza Virus: 7-azaindole derivatives have been developed as potent inhibitors of the influenza virus.[13][14] One first-in-class compound, JNJ-63623872, targets the PB2 subunit of the viral RNA polymerase, preventing the virus from hijacking the host's cellular machinery for mRNA synthesis.[13][15]

  • Human Immunodeficiency Virus (HIV): Systematic replacement of the indole core with various azaindole isomers has been a successful strategy in developing HIV-1 attachment inhibitors.[1] These modifications often lead to marked improvements in antiviral activity and pharmaceutical properties like solubility and metabolic stability.[1][2]

  • Other Viruses: Thiophene-benzothiazole hybrids have shown activity against a range of viruses, including Herpes Simplex Virus (HSV-1) and Hepatitis C Virus (HCV).[16]

Antibacterial Activity

With the rise of antibiotic resistance, there is an urgent need for new chemical entities to combat bacterial infections. Thiophene-containing compounds have long been recognized for their antimicrobial properties.[3][17][18]

  • Broad-Spectrum Activity: Thiophene derivatives have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Acinetobacter baumannii) bacteria.[17][19]

  • Activity Against Resistant Strains: Importantly, novel thiophene-indole hybrids have shown potent activity against methicillin-resistant S. aureus (MRSA), highlighting their potential to address drug-resistant infections.[20]

  • Mechanism of Action: While mechanisms can vary, some thiophene derivatives are believed to exert their antibacterial effects by targeting essential bacterial enzymes or disrupting cell membrane integrity. Molecular docking studies suggest potential interactions with key bacterial proteins.[21][22]

Anti-parasitic Activity

The structural features of azaindoles have also been leveraged to combat parasitic diseases like Human African Trypanosomiasis (HAT), a neglected tropical disease.[23][24] Repurposing human kinase inhibitor chemotypes has led to the identification of substituted 4-aminoazaindoles as potent inhibitors of Trypanosoma brucei growth.[23][24] While the precise mechanism is still under investigation, arginine kinase has been identified as a potential target.[23][24]

Structure-Activity Relationship (SAR) and Mechanistic Insights

Optimizing the therapeutic potential of thiophene-substituted azaindoles requires a deep understanding of their SAR. The choice of substitution on both heterocyclic rings profoundly influences potency, selectivity, and pharmacokinetic properties.

  • Azaindole Core: The position of the nitrogen atom in the azaindole ring is critical. It influences the molecule's hydrogen bonding capacity and overall electronic distribution, which can alter binding affinity and metabolic stability.[1][2] For anticancer agents, substitutions at the N1, C3, and C5 positions of the 7-azaindole ring are often key for potent activity.[25] The N-H group of the pyrrole ring frequently acts as a crucial hydrogen bond donor, and its modification (e.g., methylation) can lead to a complete loss of activity.[26]

  • Thiophene Substituents: The nature and position of substituents on the thiophene ring are vital for fine-tuning activity. Electron-withdrawing or electron-donating groups can modulate the ring's electronic character, impacting interactions with the target protein. For example, in a series of thiophene-indole anticancer hybrids, aryl groups on the thiophene moiety were found to enhance cytotoxic activity.[10]

  • Linker: The linkage between the thiophene and azaindole moieties determines the relative orientation of the two rings, which is essential for fitting into the target's binding site. Common linkages include direct C-C bonds or amide/amine linkers.

Caption: Key structure-activity relationship points for the thiophene-azaindole scaffold.

Synthetic Strategies and Methodologies

The construction of thiophene-substituted azaindoles relies on established and robust cross-coupling reactions from modern organic chemistry. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

Common Synthetic Approaches
  • Palladium-Catalyzed Cross-Coupling: Suzuki and Buchwald-Hartwig reactions are the workhorses for synthesizing these compounds.

    • Suzuki Coupling: This reaction typically involves coupling a halogenated azaindole with a thiophene boronic acid (or boronate ester), or vice versa. It is a highly reliable method for forming the C-C bond between the two aromatic rings.[13][26]

    • Buchwald-Hartwig Amination: This method is used when the linker between the scaffolds is a nitrogen atom. It involves coupling a halogenated azaindole with an aminothiophene, or the reverse, to form a C-N bond.[24]

  • Gewald Reaction: This is a classical method for synthesizing 2-aminothiophenes, which can then serve as versatile intermediates for further elaboration and coupling to an azaindole core.[27]

Synthetic_Workflow Start_A Halogenated Azaindole Coupling_Suzuki Suzuki Coupling (Pd Catalyst) Start_A->Coupling_Suzuki Coupling_BH Buchwald-Hartwig Coupling (Pd Catalyst) Start_A->Coupling_BH Start_B Thiophene Boronic Acid / Ester Start_B->Coupling_Suzuki Start_C Aminothiophene Start_C->Coupling_BH Start_D Halogenated Thiophene Product_A Thiophene-Substituted Azaindole (C-C bond) Coupling_Suzuki->Product_A Product_B Thiophene-Substituted Azaindole (C-N bond) Coupling_BH->Product_B

Caption: Common palladium-catalyzed workflows for synthesizing thiophene-azaindoles.

Experimental Protocol: Suzuki Cross-Coupling

The following is a representative protocol for the synthesis of a C-C linked thiophene-substituted azaindole.

Objective: To couple a 5-bromo-7-azaindole intermediate with a thiophene boronic acid derivative.

Materials:

  • 5-Bromo-1-tosyl-7-azaindole (1.0 eq)

  • Thiophene-2-boronic acid (1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., 3:1 Dioxane:Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 5-bromo-1-tosyl-7-azaindole, thiophene-2-boronic acid, and potassium carbonate.

  • Purge the vessel with an inert gas (e.g., nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent system.

  • Heat the reaction mixture to 85-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude material via column chromatography to yield the desired 5-(thiophen-2-yl)-1-tosyl-7-azaindole.

  • The tosyl protecting group can be subsequently removed under basic conditions (e.g., aqueous NaOH) to yield the final product.[26]

Physicochemical and Pharmacokinetic Considerations

A key driver for the development of azaindole-based drugs is their potential for superior physicochemical and pharmacokinetic (PK) properties compared to their indole counterparts.[1]

  • Solubility: The introduction of a pyridine nitrogen atom generally increases aqueous solubility, a critical parameter for oral bioavailability. Studies on HIV inhibitors showed that all four azaindole isomers provided a more than 25-fold enhancement in solubility over the parent indole compound.[1]

  • Metabolic Stability: A significant challenge in drug design is overcoming rapid metabolic degradation. Azaindoles can offer improved metabolic stability.[1] However, they can be susceptible to metabolism by aldehyde oxidase (AO) at the C2 position.[13][14] Strategies to mitigate this include introducing substituents at the C2 position to block AO-mediated metabolism, which has proven effective in developing anti-influenza agents.[13][14]

  • Toxicity: While the thiophene ring is a valuable pharmacophore, it is also considered a "structural alert." Its metabolism via cytochrome P450 can form reactive electrophilic metabolites (thiophene S-oxides and epoxides) that may lead to hepatotoxicity.[28] This potential liability must be carefully evaluated during preclinical development.

Conclusion and Future Perspectives

The strategic hybridization of the thiophene and azaindole scaffolds has yielded a wealth of pharmacologically significant compounds. Their success as kinase inhibitors, antivirals, and antibacterials underscores the power of combining privileged structures to achieve high potency and desirable drug-like properties. The modular nature of their synthesis allows for extensive exploration of chemical space, enabling fine-tuning of activity and optimization of ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Future research in this area will likely focus on several key fronts:

  • Exploring New Targets: Applying this scaffold to novel and challenging biological targets beyond the current landscape.

  • Overcoming Resistance: Designing next-generation inhibitors that are active against drug-resistant mutants, particularly in oncology and infectious diseases.

  • Optimizing PK/PD: Further refining the scaffold to mitigate known liabilities, such as AO metabolism and potential thiophene-related toxicity, to create safer and more effective clinical candidates.

  • Advanced Drug Delivery: For compounds with solubility or targeting challenges, the use of novel drug delivery systems, such as targeted nanoparticles, could enhance therapeutic efficacy.[12]

The thiophene-substituted azaindole core remains a fertile ground for discovery. With a solid understanding of its underlying chemical principles and pharmacological potential, it will undoubtedly continue to be a valuable platform for the development of next-generation therapeutics.

References

  • van den Hurk, S. et al. (2019). Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry.
  • El-Damasy, D. A. et al. (2020). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PMC.
  • Diaz, J. A. et al. (2024). Pharmacophore Identification and Structure-Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. PubMed.
  • Diaz, J. A. et al. (2024). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry.
  • Barberis, C. et al. (2019).
  • N/A. (N/A). The Significance of Thiophene in Medicine: A Systematic Review of the Literature.
  • Roman, G. et al. (2024).
  • Nazeer, W. et al. (2024). Structure–activity relationship (SAR)
  • Kamal, A. et al. (N/A). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PMC.
  • Kumar, R. et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. N/A.
  • N/A. (N/A). A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science.
  • N/A. (2012). Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. SciSpace.
  • N/A. (N/A). Azaindoles in Medicinal Chemistry. PharmaBlock.
  • N/A. (N/A). Therapeutic importance of synthetic thiophene. PMC.
  • Bandarage, U. K. et al. (2017).
  • N/A. (2025).
  • N/A. (2022). Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. Semantic Scholar.
  • Koch, A. et al. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. PMC.
  • N/A. (N/A). New indole and 7-azaindole derivatives as protein kinase inhibitors.
  • Wang, Y. et al. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. PMC.
  • Bandarage, U. K. et al. (2017).
  • N/A. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. PMC.
  • N/A. (2024).
  • Cai, G. et al. (N/A). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. PMC.
  • Diaz, J. A. et al. (N/A). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PMC.
  • Al-Akhras, A. A. et al. (2025). Synthesis and antibacterial activity of 8-nitro-7-(aryl/alkyl)
  • Sharma, N. et al. (2023).
  • N/A. (2016). (PDF) Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses.
  • Bandarage, U. K. et al. (2017). (PDF) Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogs as Potential Anti-Viral Agents for the Treatment of Influenza.
  • N/A. (N/A). Novel Thiophene Thioglycosides Substituted with the Benzothiazole Moiety: Synthesis, Characterization, Antiviral and Anticancer Evaluations, and NS3/4A and USP7 Enzyme Inhibitions. PMC.
  • N/A. (N/A). Thiophene synthesis. Organic Chemistry Portal.

Sources

Methodological & Application

Protocols for synthesizing 2-(2-thienyl)-7-azaindole from 2-amino-3-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocols for synthesizing 2-(2-thienyl)-7-azaindole from 2-amino-3-iodopyridine Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This technical guide details the synthesis of 2-(2-thienyl)-7-azaindole (2-(thiophen-2-yl)-1H-pyrrolo[2,3-b]pyridine) starting from 2-amino-3-iodopyridine . The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine cores in kinase inhibitors (e.g., Vemurafenib).

The protocol employs a robust two-stage sequence :

  • Sonogashira Cross-Coupling: Installation of the thiophene moiety via a C–C bond formation.

  • Base-Mediated Cyclization: Anionic 5-endo-dig ring closure to form the pyrrole core.

This approach is selected over one-pot variants to maximize regio-control and intermediate purity, essential for pharmaceutical grade standards.

Retrosynthetic Analysis & Mechanistic Rationale

The construction of the 2-substituted 7-azaindole core relies on the reactivity of the ortho-amino-halopyridine system.

  • Disconnection: The C2–C3 bond of the pyrrole ring is formed via cross-coupling, while the N1–C2 bond is formed via cyclization.

  • Starting Materials: 2-Amino-3-iodopyridine is the optimal electrophile due to the high reactivity of the C–I bond in Pd-catalyzed cycles compared to bromides or chlorides.

  • Cyclization Logic: The cyclization of 3-alkynylpyridin-2-amines involves the nucleophilic attack of the amine nitrogen onto the internal alkyne carbon. According to Baldwin’s rules, 5-endo-dig cyclizations are generally disfavored for neutral nucleophiles. However, deprotonation of the amine (using a strong base like KOtBu) creates a potent anionic nucleophile, rendering the cyclization rapid and efficient.

Reaction Scheme Visualization

ReactionScheme Figure 1: Two-Stage Synthetic Pathway SM1 2-Amino-3-iodopyridine Inter Intermediate: 3-((2-thienyl)ethynyl)pyridin-2-amine SM1->Inter PdCl2(PPh3)2, CuI Et3N, DMF, 50°C (Sonogashira) SM2 2-Ethynylthiophene SM2->Inter Prod Target: 2-(2-thienyl)-7-azaindole Inter->Prod KOtBu, 18-Crown-6 Toluene, 65°C (Cyclization)

Experimental Protocol

Stage 1: Sonogashira Coupling

Objective: Synthesis of 3-((2-thienyl)ethynyl)pyridin-2-amine.

Reagents & Stoichiometry
ComponentEquiv.Role
2-Amino-3-iodopyridine 1.0Limiting Reagent
2-Ethynylthiophene 1.2Coupling Partner
PdCl₂(PPh₃)₂ 0.05Catalyst (5 mol%)
CuI 0.02Co-catalyst (2 mol%)
Triethylamine (Et₃N) 5.0Base / Solvent component
DMF (Anhydrous) -Solvent (0.2 M conc.)
Step-by-Step Methodology
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.

  • Charging: Add 2-amino-3-iodopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.02 equiv) to the flask against a positive pressure of inert gas.

  • Solvation: Add anhydrous DMF and Et₃N (degassed). Stir at room temperature for 5 minutes until solids are mostly dissolved/suspended.

  • Addition: Add 2-ethynylthiophene (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 50–60°C . Monitor by TLC (typically 2–4 hours).[1]

    • Note: The spot for the starting iodide (usually lower R_f) should disappear, replaced by a highly fluorescent intermediate spot.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x3) to remove DMF. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

    • Target Yield: 85–95%.[2]

Stage 2: Base-Mediated Cyclization

Objective: Ring closure to 2-(2-thienyl)-7-azaindole.

Reagents & Stoichiometry
ComponentEquiv.Role
Intermediate (from Stage 1) 1.0Substrate
Potassium tert-butoxide (KOtBu) 2.5Strong Base
18-Crown-6 0.05Phase Transfer Catalyst
Toluene (Anhydrous) -Solvent (0.1 M conc.)
Step-by-Step Methodology
  • Setup: Prepare a dry reaction vial or flask under inert atmosphere.

  • Solvation: Dissolve the alkyne intermediate (1.0 equiv) and 18-crown-6 (0.05 equiv) in anhydrous Toluene.

  • Base Addition: Add KOtBu (2.5 equiv) in a single portion. The reaction mixture typically darkens.

  • Reaction: Heat to 65°C . This conversion is usually rapid (30 min – 2 hours).

    • Mechanistic Note: The crown ether complexes potassium, increasing the basicity of the tert-butoxide anion and solubility in toluene, facilitating the deprotonation of the amino group.

  • Quench: Cool to room temperature. Quench carefully with saturated NH₄Cl solution.

  • Extraction: Extract with EtOAc (x3). Dry combined organics over MgSO₄.

  • Purification: Recrystallization from Et₂O/Hexanes or short silica plug filtration is often sufficient due to the clean nature of this step.

    • Target Yield: 80–90%.[3]

Critical Process Parameters & Troubleshooting

Catalyst Selection

While Pd(PPh₃)₄ is a common alternative, PdCl₂(PPh₃)₂ is preferred here because it is more robust against air oxidation during weighing and generates the active Pd(0) species in situ upon reduction by the alkyne/amine/phosphine system.

The "One-Pot" Consideration

It is possible to perform this reaction in a single pot by adding KOtBu directly to the Sonogashira mixture after the coupling is complete. However, the presence of triethylamine salts and copper residues can interfere with the cyclization efficiency or complicate purification. Isolation of the intermediate is recommended for high-purity applications.

Workflow Diagram

Workflow Figure 2: Experimental Workflow Decision Tree start Start: Raw Materials step1 Sonogashira Coupling (Pd/Cu, 50°C, 3h) start->step1 check1 TLC Check: Iodide Consumed? step1->check1 check1->step1 No (Continue Heating) workup1 Workup & Isolation (Remove Cu/Pd salts) check1->workup1 Yes step2 Cyclization (KOtBu/18-C-6, 65°C) workup1->step2 purify Final Purification (Column/Recryst) step2->purify end Final Product: 2-(2-thienyl)-7-azaindole purify->end

References

  • De Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007).[4][5] Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C–N Cyclization Using 18-Crown-6.[4] Synthesis, 2007(14), 2149–2152.

    • Relevance: Primary source for the KOtBu/18-crown-6 cycliz
  • Leboho, T. C., van Vuuren, S. F., Michael, J. P., & de Koning, C. B. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity.[6][7] Organic & Biomolecular Chemistry, 12(2), 358-368.

    • Relevance: Describes alternative cycliz
  • Song, J. J., Reeves, J. T., Gallou, F., Tan, Z., Yee, N. K., Senanayake, C. H. (2007). Organometallic Methods for the Synthesis and Functionalization of Azaindoles. Chemical Society Reviews, 36, 1120-1132.

    • Relevance: Comprehensive review of azaindole synthesis str

Sources

Application Note: A Practical Guide to the Synthesis of 2-Substituted 7-Azaindoles via Palladium/Copper-Catalyzed Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for numerous targeted therapeutics, particularly kinase inhibitors.[1][2] Its ability to act as a bioisostere of indole and purine, forming critical hydrogen-bonding interactions with biological targets, has cemented its importance in drug discovery.[2][3] Functionalization at the C-2 position is a key strategy for modulating potency, selectivity, and pharmacokinetic properties. This application note provides a comprehensive technical guide for the efficient synthesis of 2-substituted 7-azaindoles through the Sonogashira cross-coupling reaction, a robust and versatile method for forming C(sp²)-C(sp) bonds.[4][5][6] We present an in-depth look at the reaction mechanism, detailed experimental protocols, optimization strategies, and the scope of this indispensable transformation for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of 7-Azaindoles

The 7-azaindole core is featured in several FDA-approved drugs, such as the B-RAF kinase inhibitor Vemurafenib, and numerous compounds in clinical evaluation.[1] The scaffold's success stems from its unique electronic properties and its role as an excellent "hinge-binding" motif in kinases.[1][2] The direct functionalization of the pre-formed 7-azaindole ring system is often the most convergent and flexible approach to building libraries of potential drug candidates.

Among the array of cross-coupling reactions, the Sonogashira coupling stands out for its reliability and tolerance of diverse functional groups under mild conditions.[6][7] This palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide provides direct access to 2-alkynyl-7-azaindoles. These intermediates are not only valuable targets in their own right but also serve as versatile precursors for further chemical transformations, enabling the synthesis of a wide range of 2-substituted analogs.

This guide is designed to be a self-validating system, explaining the causality behind experimental choices to empower researchers to not only replicate the described methods but also to troubleshoot and adapt them to their specific synthetic challenges.

The Sonogashira Coupling: Mechanistic Underpinnings

The power of the Sonogashira reaction lies in the synergistic interplay between two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6] Understanding this dual mechanism is critical for rational optimization and troubleshooting.

The reaction is initiated by the oxidative addition of the 2-halo-7-azaindole to a palladium(0) species, forming a Pd(II) intermediate. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a highly reactive copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst. The final step is reductive elimination from the palladium center, which forms the desired C-C bond of the 2-alkynyl-7-azaindole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Oxidative Addition pd0->pd_ox pdiil L₂Pd(II)(Ar)X pd_ox->pdiil pd_re Reductive Elimination pd_re->pd0 product 2-Alkynyl-7-azaindole (Ar-C≡CR) pd_re->product pd_trans Transmetalation pdiil_alkyne L₂Pd(II)(Ar)(C≡CR) pd_trans->pdiil_alkyne pdiil->pd_trans pdiil_alkyne->pd_re ar_x 2-Halo-7-azaindole (Ar-X) ar_x->pd_ox cu_cat Cu(I)X cu_acetylide Cu(I)C≡CR cu_cat->cu_acetylide base_hcl [Base-H]⁺X⁻ cu_cat->base_hcl cu_acetylide->pd_trans Alkynyl Transfer cu_acetylide->cu_cat Regenerates Cu(I) Catalyst alkyne Terminal Alkyne (H-C≡CR) alkyne->cu_cat base Base (e.g., Et₃N) base->cu_cat

Figure 1: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

Key Experimental Parameters: A Causal Explanation
  • Palladium Source: Catalysts like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are standards.[5] The choice often depends on stability and ease of handling. Pd(PPh₃)₂Cl₂ is generally more stable, but both are effective. The catalyst's primary role is to activate the aryl halide for coupling.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its function is to deprotonate the alkyne (in concert with the base) to form a copper acetylide, which is more nucleophilic than the alkyne itself, thereby accelerating the crucial transmetalation step.[5] The absence of copper can lead to a much slower reaction, although "copper-free" Sonogashira protocols exist, often requiring different conditions.[6]

  • Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) serves two purposes: it neutralizes the hydrogen halide (HX) formed during the reaction, and it facilitates the formation of the copper acetylide.[7]

  • Substrate (Halide): The reactivity of the 2-halo-7-azaindole follows the order I > Br >> Cl. 2-Iodo-7-azaindole is the most reactive and is preferred for ensuring high yields and mild reaction conditions. 2-Bromo derivatives can be used but may require higher temperatures or more active catalyst systems.

  • Solvent: Anhydrous, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used to ensure the solubility of all reactants and catalysts. Recent advancements have demonstrated the viability of using water as a solvent, offering a greener and often highly efficient alternative.[3]

Experimental Protocols & Workflow

The following protocols are designed as a robust starting point for the synthesis of a wide range of 2-alkynyl-7-azaindoles.

Overall Experimental Workflow

Workflow start Reagent Preparation (Weighing & Degassing) setup Reaction Setup (Inert Atmosphere, Schlenk line) start->setup reagents Addition of Reagents 1. 2-Iodo-7-azaindole 2. Solvent (DMF) 3. Alkyne 4. Base (Et₃N) setup->reagents catalysts Catalyst Addition 1. CuI 2. Pd(PPh₃)₂Cl₂ reagents->catalysts reaction Reaction (Stir at RT or heat) catalysts->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Quench, Dilute, Extract) monitoring->workup Complete purify Purification (Silica Gel Chromatography) workup->purify analysis Analysis & Characterization (NMR, MS, Yield) purify->analysis

Figure 2: General experimental workflow for Sonogashira coupling.

Protocol 1: Synthesis of 2-(Phenylethynyl)-7-azaindole

This protocol details a standard procedure for coupling 2-iodo-7-azaindole with phenylacetylene.

Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeRole
2-Iodo-7-azaindoleC₇H₅IN₂244.041.0244 mgAryl Halide
PhenylacetyleneC₈H₆102.141.2123 mg (134 µL)Alkyne
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.900.03 (3 mol%)21 mgCatalyst
Copper(I) IodideCuI190.450.05 (5 mol%)9.5 mgCo-catalyst
Triethylamine (Et₃N)C₆H₁₅N101.193.0304 mg (418 µL)Base
Dimethylformamide (DMF)C₃H₇NO73.09-5 mLSolvent

Step-by-Step Procedure:

  • Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-iodo-7-azaindole (244 mg, 1.0 mmol), copper(I) iodide (9.5 mg, 0.05 mmol), and palladium(II) bis(triphenylphosphine) dichloride (21 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous DMF (5 mL) via syringe. Stir the resulting suspension for 5 minutes.

  • Add triethylamine (418 µL, 3.0 mmol) followed by phenylacetylene (134 µL, 1.2 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The solution will typically darken as the reaction progresses.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is often complete within 2-4 hours. Check for the consumption of the 2-iodo-7-azaindole starting material.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove the copper salts and base, followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10% to 40% ethyl acetate in hexanes) to afford the pure 2-(phenylethynyl)-7-azaindole as a solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yields are typically in the range of 80-95%.

Reaction Scope & Optimization Insights

The Sonogashira coupling of 2-iodo-7-azaindole is generally high-yielding with a broad range of terminal alkynes.

Table 1: Representative Scope of the Sonogashira Coupling with 2-Iodo-7-azaindole

EntryAlkyne PartnerProductTypical Yield (%)Notes
1Phenylacetylene2-(Phenylethynyl)-7-azaindole85-95%Standard, robust coupling.
21-Hexyne2-(Hex-1-yn-1-yl)-7-azaindole80-90%Aliphatic alkynes couple efficiently.
33,3-Dimethyl-1-butyne2-((3,3-Dimethylbut-1-yn-1-yl))-7-azaindole75-85%Sterically hindered alkynes may require slightly longer reaction times or gentle heating (40-50 °C).
4Ethynyltrimethylsilane2-((Trimethylsilyl)ethynyl)-7-azaindole90-98%TMS-acetylene is highly reactive. The TMS group can be easily removed post-coupling to yield the terminal 2-ethynyl-7-azaindole.
54-Ethynylanisole2-((4-Methoxyphenyl)ethynyl)-7-azaindole88-96%Electron-rich aromatic alkynes work exceptionally well.
61-Ethynyl-4-fluorobenzene2-((4-Fluorophenyl)ethynyl)-7-azaindole82-92%Electron-poor aromatic alkynes are also well-tolerated.

Yields are based on published procedures and are representative. Actual yields may vary.[3]

Troubleshooting & Field-Proven Insights
  • Problem: Low or no conversion.

    • Cause & Solution: The primary suspect is often an inactive catalyst. Ensure the palladium catalyst is of good quality and that the reaction is maintained under a strictly inert atmosphere to prevent oxidative deactivation. Rigorously deoxygenate all solvents and reagents prior to use.

  • Problem: Formation of a significant amount of alkyne homocoupling (Glaser coupling) product.

    • Cause & Solution: This side reaction is catalyzed by copper in the presence of oxygen. Ensure thorough deoxygenation of the reaction mixture. Using a slight excess of the alkyne can sometimes be beneficial, but the best solution is maintaining anaerobic conditions.

  • Problem: Difficulty in purification.

    • Cause & Solution: Residual copper salts can complicate chromatography. The aqueous ammonium chloride wash is crucial as ammonia complexes with copper(I) and copper(II), facilitating their removal into the aqueous phase. If problems persist, filtering the crude organic solution through a small plug of Celite® can help remove residual palladium and copper species before concentration.

Conclusion

The Sonogashira coupling is an exceptionally powerful and reliable tool for the synthesis of 2-substituted 7-azaindoles. Its operational simplicity, mild reaction conditions, and broad substrate scope make it an indispensable method in the drug discovery workflow. By providing direct access to 2-alkynyl derivatives, this reaction opens the door to a vast chemical space, allowing for the rapid generation of diverse compound libraries for biological screening. The protocols and insights provided in this application note offer a solid foundation for chemists to successfully implement this key transformation and accelerate their research and development programs.

References

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. Available at: [Link]

  • Aurigene Pharmaceutical Services. (2009). A highly effective synthesis of 2-alkynyl-7-azaindoles. Tetrahedron Letters, 50(26), 3335-3338. Available at: [Link]

  • Leboho, T., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Available at: [Link]

  • Leboho, T., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. University of Nebraska - Lincoln Digital Commons. Available at: [Link]

  • Drießen, D., et al. (2020). Sequentially Catalyzed Three-Component Masuda–Suzuki–Sonogashira Synthesis of Fluorescent 2-Alkynyl-4-(7-azaindol-3-yl)pyrimidines. Synlett, 31(14), 1403-1408. Available at: [Link]

  • Ye, N., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(3), 302-306. Available at: [Link]

  • Umeda, N., et al. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of Medicinal Chemistry, 60(21), 8657-8677. Available at: [Link]

  • Hassan, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Available at: [Link]

  • Anilkumar, G., & Sreekumar, S. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 262-285. Available at: [Link]

  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). One-Pot Synthesis of Azaindoles and Indoles. Organic Letters, 8(15), 3311-3314. Available at: [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]

  • Ananikov, V. P., et al. (2016). Mechanistic Study of Pd/NHC‐Catalyzed Sonogashira Reaction: Discovery of NHC‐Ethynyl Coupling Process. Chemistry – A European Journal, 22(30), 10526-10533. Available at: [Link]

  • Kumar, A., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2006-2013. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Candeias, N. R., et al. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 26(13), 3899. Available at: [Link]

  • Selmer-Olsen, S. M. E. (2021). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Norwegian University of Science and Technology. Available at: [Link]

  • Craig, G. W., Eberle, M., & Irminger, B. (2007). Two-Stage Sonogashira Coupling Method in the Synthesis of Auxin Active Acetylenes. Heterocycles, 71(9), 1967-1977. Available at: [Link]

Sources

Reagents required for the synthesis of 1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1][2]

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indoles and purines.[1][2] It is critical in the design of kinase inhibitors (e.g., JAK, FGFR, and c-Met inhibitors) due to its ability to form bidentate hydrogen bonds with the kinase hinge region.[1]

The specific target, 2-(2-thienyl)-7-azaindole , incorporates a thiophene ring at the C2 position.[1] This modification extends the conjugated


-system and alters the lipophilicity profile (LogP) compared to phenyl analogs, often improving metabolic stability and potency in specific binding pockets.

This application note details two distinct, field-validated synthetic protocols:

  • Method A (Convergent): Suzuki-Miyaura coupling of a halogenated 7-azaindole core.[1] Best for late-stage diversification and library synthesis.

  • Method B (De Novo): Sonogashira coupling followed by cyclization.[1][3] Best for large-scale preparation from commodity pyridine precursors.

Retrosynthetic Analysis[1]

Retrosynthesis cluster_MethodA Method A: Suzuki Coupling cluster_MethodB Method B: Sonogashira Annulation Target Target: 2-(2-Thienyl)-7-azaindole HaloCore 2-Halo-7-azaindole (X = Br, I) HaloCore->Target Pd(0), Base Boronic 2-Thienylboronic Acid Boronic->Target AminoPyridine 2-Amino-3-halopyridine AminoPyridine->Target 1. Pd/Cu, Alkyne 2. Base (Cyclization) Alkyne 2-Ethynylthiophene Alkyne->Target

Figure 1: Retrosynthetic disconnection strategies.

Reagent Selection Guide

The quality of reagents is paramount for reproducibility. The following table outlines the required reagents with critical purity specifications.

Table 1: Critical Reagents & Specifications
ReagentCAS No.Purity SpecRoleCritical Note
2-Bromo-7-azaindole 1000342-95-9>97% HPLCCore Scaffold (Method A)Free NH can poison Pd; consider SEM-protection for difficult substrates.
2-Thienylboronic acid 6165-68-0>97%Coupling Partner (Method A)Prone to protodeboronation.[1] Store at 4°C. Use excess (1.2–1.5 eq).
2-Amino-3-iodopyridine 104830-06-0>98%Precursor (Method B)Iodide is preferred over bromide for faster oxidative addition at lower temps.
2-Ethynylthiophene 4298-54-4>95%Alkyne Source (Method B)[1]Volatile and unstable. Store frozen. Distill if dark brown.
Pd(dppf)Cl₂ · DCM 95464-05-4Pd content ~13%Catalyst (Method A)Robust against air/moisture compared to Pd(PPh₃)₄.[1]
PdCl₂(PPh₃)₂ 13965-03-2>99%Catalyst (Method B)[1]Standard for Sonogashira. Requires CuI co-catalyst.
XPhos Pd G2 1310584-14-5>98%Catalyst (Alt.)Use for sterically hindered or deactivated substrates.[1]

Protocol A: Suzuki-Miyaura Coupling (Convergent)[1]

Application: Ideal for parallel synthesis (SAR generation) where the 7-azaindole core is already established.[1]

Reaction Mechanism

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle.[1] The use of a bidentate ligand (dppf) prevents


-hydride elimination and stabilizes the catalyst.

SuzukiCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd 2-Bromo-7-azaindole TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet OH- / Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-Ar' RedElim->Pd0

Figure 2: Simplified Suzuki-Miyaura Catalytic Cycle.[1]

Step-by-Step Procedure

Scale: 1.0 mmol (approx. 200 mg of starting material)

  • Preparation:

    • In a 20 mL microwave vial or round-bottom flask, charge 2-bromo-7-azaindole (197 mg, 1.0 mmol) and 2-thienylboronic acid (192 mg, 1.5 mmol).

    • Add catalyst Pd(dppf)Cl₂[1][4][5] · DCM (41 mg, 0.05 mmol, 5 mol%).[1]

    • Note: If the substrate is valuable, inert the solids with Nitrogen/Argon for 5 minutes before adding solvents.

  • Solvent & Base Addition:

    • Add 1,4-Dioxane (4 mL) and 2M aqueous Na₂CO₃ (1.5 mL, 3.0 mmol).

    • Process Tip: Degas the solvent mixture by sparging with nitrogen for 10 minutes prior to addition. Oxygen is the primary cause of homocoupling byproducts.

  • Reaction:

    • Seal the vessel.[6]

    • Heat to 90°C for 4–12 hours.

    • QC Check: Monitor by LC-MS.[6] Look for the disappearance of the bromide (

      
      ) and appearance of product (
      
      
      
      ).[1]
  • Workup:

    • Cool to room temperature.[6]

    • Dilute with Ethyl Acetate (20 mL) and water (10 mL).[1]

    • Filter through a pad of Celite to remove Palladium black.

    • Separate phases. Wash organic layer with Brine (10 mL).[1]

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification:

    • Flash Chromatography: Silica gel.[6][7]

    • Gradient: 0%

      
       50% Ethyl Acetate in Hexanes.
      
    • Expected Yield: 75–85%.[8]

Protocol B: Sonogashira Annulation (De Novo)

Application: Cost-effective for multi-gram scale-up. Avoids the use of expensive pre-functionalized azaindoles.

Pathway Logic

This route builds the pyrrole ring onto the pyridine.

  • Coupling: 2-amino-3-iodopyridine couples with 2-ethynylthiophene.

  • Cyclization: The resulting internal alkyne undergoes 5-endo-dig cyclization, typically requiring base.

Step-by-Step Procedure

Scale: 5.0 mmol

  • Coupling Reaction:

    • To a dry flask under Argon, add 2-amino-3-iodopyridine (1.10 g, 5.0 mmol), PdCl₂(PPh₃)₂ (175 mg, 0.25 mmol, 5 mol%), and CuI (47 mg, 0.25 mmol, 5 mol%).

    • Add anhydrous DMF (20 mL) and Triethylamine (Et₃N) (2.1 mL, 15 mmol).

    • Add 2-ethynylthiophene (650 mg, 6.0 mmol) dropwise.[1]

    • Stir at Room Temperature for 4 hours.

    • Checkpoint: Verify formation of the intermediate alkyne by TLC.[9]

  • Cyclization (The "One-Pot" Modification):

    • Once the starting iodide is consumed, add Potassium tert-butoxide (KOtBu) (1.12 g, 10.0 mmol) directly to the reaction mixture.[1]

    • Heat to 80°C for 2 hours.

    • Mechanism:[1][10][11][12] The strong base deprotonates the amine, promoting nucleophilic attack on the alkyne to close the ring.

  • Workup & Isolation:

    • Pour the reaction mixture into ice-water (100 mL).

    • The product often precipitates as a solid. Filter and wash with water.[6]

    • If no precipitate: Extract with EtOAc (3 x 50 mL), wash with LiCl (5% aq) to remove DMF.[1]

  • Purification:

    • Recrystallization from Ethanol/Water is often sufficient for this scaffold.

    • Alternatively, column chromatography (DCM/MeOH 95:5).[1]

Troubleshooting & Critical Process Parameters

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Catalyst poisoning by free NHUse SEM-protected 2-bromo-7-azaindole. Deprotect with TBAF/EDA later.
Protodeboronation Unstable Boronic AcidSwitch to 2-thienyl trifluoroborate (K-salt) .[1] It is more stable and releases boronic acid slowly.[12]
Homocoupling (Thiophene-Thiophene) Oxygen in solventRigorous degassing is mandatory.[1] Use freeze-pump-thaw if possible.
Copper Contamination (Sonogashira) Residual CuIWash organic extracts with aqueous NH₄OH or EDTA solution to sequester Copper.[1]

References

  • Suzuki-Miyaura Coupling on 7-Azaindoles

    • Song, J. J., et al. "Synthesis of 2,3-disubstituted 7-azaindoles." Journal of Organic Chemistry, 2003, 68(21), 8080-8087.[1] [1]

  • Sonogashira/Cyclization Methodology

    • Lachance, N., et al. "Practical synthesis of 2-substituted 7-azaindoles via the palladium-catalyzed cross-coupling reaction." Synthesis, 2005, 2005(15), 2571-2577.[1]

  • General Review of Azaindole Synthesis

    • Popowycz, F., et al.[1] "The 7-azaindole scaffold: synthesis and chemical reactivity." Tetrahedron, 2007, 63(36), 8689-8707.[1] [1]

  • Mechanistic Insights (Boronic Acid Stability)

    • Knapp, D. M., et al. "MIDA Boronates."[1][12] Journal of the American Chemical Society, 2009, 131(20), 6961-6963.[1] [1]

Sources

Procedures for N-alkylation of 1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Strategies for the N-Alkylation of 2-(2-Thienyl)-1H-Pyrrolo[2,3-b]pyridine

Executive Summary

This application note details the procedural frameworks for the


-alkylation of 2-(2-thienyl)-1H-pyrrolo[2,3-b]pyridine  (also known as 2-(2-thienyl)-7-azaindole). This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., JAK, FGFR, and PDE4B inhibitors) [1, 2].

While 7-azaindoles are bioisosteres of indoles, the presence of the pyridine nitrogen (N7) and the electron-rich 2-thienyl substituent introduces unique solubility and regioselectivity challenges. This guide presents two optimized protocols:

  • Method A (Kinetic Control): Sodium Hydride (NaH) in DMF for unhindered electrophiles and maximum yield.

  • Method B (Thermodynamic/Mild): Cesium Carbonate (

    
    ) in MeCN/DMF for base-sensitive substrates.
    

Chemical Context & Mechanistic Insight

The Substrate

The substrate consists of a 7-azaindole core substituted at the C2 position with a thiophene ring.

  • Acidity: The pyrrole NH (N1) has a pKa of approximately 13–14 (in DMSO). It is significantly more acidic than a standard amide but less acidic than a phenol.

  • Nucleophilicity: Upon deprotonation, the negative charge is delocalized over the pyrrole ring (N1 and C3). However, N1 is the hard nucleophile and is generally the preferred site of alkylation under basic conditions.

  • Competing Sites: The pyridine nitrogen (N7) is basic (pKa of conjugate acid ~4.6). Under neutral conditions or with highly reactive alkylating agents, N7-quaternization can occur, leading to ionic byproducts.

Reaction Mechanism

The reaction follows a standard


 mechanism . The base deprotonates N1, generating an azaindolyl anion. This anion attacks the alkyl halide (

), displacing the halide.

ReactionMechanism Substrate 2-(2-thienyl)-7-azaindole (Neutral) Anion Azaindolyl Anion (Nucleophile) Substrate->Anion Deprotonation (-H+) Byproduct N7-Quaternary Salt (Undesired) Substrate->Byproduct Neutral Attack (Minor) Base Base (NaH or Cs2CO3) Base->Anion Product N1-Alkylated Product Anion->Product SN2 Attack (Major) Electrophile Alkyl Halide (R-X) Electrophile->Product

Figure 1: Mechanistic pathway for the alkylation of 7-azaindole derivatives. Strong base favors the N1-anion pathway (Green), minimizing N7-quaternization (Gray).

Experimental Protocols

Method A: Sodium Hydride (NaH) in DMF

Best for: Primary alkyl halides, simple benzyl halides, and maximizing yield on stable substrates.

Reagents:

  • Substrate: 2-(2-thienyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 – 1.5 equiv)

  • Electrophile: Alkyl Halide (R-X) (1.1 – 1.3 equiv)

  • Solvent: Anhydrous DMF (0.1 M – 0.2 M concentration)

Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under a stream of Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous DMF.

    • Note: The 2-thienyl group increases lipophilicity; ensure complete dissolution before adding base.

  • Deprotonation: Cool the solution to

    
     (ice bath). Carefully add NaH (1.2 equiv) portion-wise.
    
    • Observation: Gas evolution (

      
      ) will occur. The solution usually turns yellow/orange, indicating anion formation.
      
    • Time: Stir at

      
       for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
      
  • Alkylation: Cool back to

    
     (optional, depending on R-X reactivity). Add the alkyl halide dropwise.
    
  • Reaction: Allow to warm to RT and stir. Monitor by TLC/LCMS.

    • Typical Time: 1–4 hours.

  • Quench & Workup: Carefully quench with saturated

    
     solution (excess NaH will bubble). Dilute with water and extract with EtOAc (
    
    
    
    ). Wash combined organics with water (
    
    
    ) and brine (
    
    
    ) to remove DMF. Dry over
    
    
    , filter, and concentrate.
Method B: Cesium Carbonate ( ) in MeCN or DMF

Best for: Base-sensitive electrophiles, secondary alkyl halides, or parallel synthesis arrays.

Reagents:

  • Substrate: 1.0 equiv

  • Base:

    
     (2.0 – 3.0 equiv)
    
  • Electrophile: 1.2 – 1.5 equiv

  • Solvent: MeCN (Acetonitrile) or DMF.

Procedure:

  • Setup: Charge a reaction vial with Substrate,

    
    , and the Alkyl Halide.
    
  • Solvent: Add solvent (MeCN or DMF).

  • Reaction: Heat the mixture.

    • MeCN: Reflux (

      
      ) is often required due to the lower solubility of the base.
      
    • DMF: Heating to

      
       is usually sufficient.
      
  • Monitoring: Stir for 4–16 hours.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate. If DMF was used, perform an aqueous extraction (EtOAc/Water) as in Method A.

Critical Analysis & Troubleshooting

Regioselectivity (N1 vs. N7)

The 7-azaindole core presents a "hard" anion at N1 and a neutral basic nitrogen at N7.

  • Problem: If the base is too weak or the electrophile is extremely reactive (e.g., Methyl Iodide), N7 alkylation can compete, forming a pyridinium salt.

  • Solution: Ensure complete deprotonation using NaH (Method A). The anionic N1 is vastly more nucleophilic than the neutral N7.

Solubility Issues

The 2-(2-thienyl) substituent adds planarity and rigidity, often reducing solubility in polar solvents compared to the parent 7-azaindole.

  • Observation: Precipitation during the reaction.

  • Adjustment: Use DMF or NMP instead of MeCN or THF. Increase dilution to 0.05 M if necessary.

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Incomplete deprotonation or steric hindrance.Switch to Method A (NaH). Increase temperature (

).
New Polar Spot (Baseline) N7-Alkylation (Quaternization).Ensure base stoichiometry is >1.1 equiv. Verify anhydrous conditions.
Multiple Non-Polar Spots C3-Alkylation (rare) or degradation.Lower reaction temperature. Add R-X slowly at

.
Starting Material Persists Base degradation (wet solvent).Use fresh anhydrous DMF. Dry

in an oven before use.

Workflow Decision Tree

Use this logic flow to select the appropriate protocol for your specific derivative.

DecisionTree Start Start: N-Alkylation of 2-(2-thienyl)-7-azaindole CheckRX Is the Alkyl Halide (R-X) Base Sensitive? Start->CheckRX Sensitive Yes (e.g., Esters, Nitriles) CheckRX->Sensitive Yes Robust No (e.g., Alkyl, Benzyl) CheckRX->Robust No CheckSol Is Substrate Soluble in MeCN? Sensitive->CheckSol MethodA Method A: NaH / DMF (Strong Base, 0°C -> RT) Robust->MethodA MethodB Method B: Cs2CO3 / MeCN (Mild Heating) Soluble Yes CheckSol->Soluble Yes Insoluble No (Thienyl group issue) CheckSol->Insoluble No Soluble->MethodB SwitchSolvent Use Method B with DMF Insoluble->SwitchSolvent

Figure 2: Decision matrix for selecting the optimal alkylation condition.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Source: RSC Advances, 2014. URL:[Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Source: Journal of Medicinal Chemistry (via PMC), 2009. URL:[Link]

  • Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Source: Organic Letters, 2009. (Provides context on N-methyl-7-azaindole synthesis). URL:[Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. Source: Molecules, 2020. (Discusses 2-aryl-7-azaindole handling). URL:[Link]

Microwave-assisted synthesis of 2-(2-thienyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of 2-(2-thienyl)-1H-pyrrolo[2,3-b]pyridine (a 2-substituted 7-azaindole). 7-azaindoles are critical bioisosteres of indoles and purines, serving as privileged scaffolds in kinase inhibitor development (e.g., JAK, Trk, and Raf inhibitors).

Traditional thermal synthesis of 2-substituted 7-azaindoles often suffers from long reaction times (12–48 hours) and harsh conditions due to the electron-deficient nature of the pyridine ring, which deactivates the system toward electrophilic aromatic substitution. This protocol utilizes microwave irradiation to overcome these activation energy barriers, driving a palladium-catalyzed Sonogashira coupling and subsequent 5-endo-dig cyclization in a single pot. The method reduces reaction time to <45 minutes while improving yield and purity profiles.[1]

Scientific Background & Reaction Engineering

The Challenge: 7-Azaindole Synthesis

The synthesis of 2-substituted 7-azaindoles typically proceeds via the coupling of 2-amino-3-halopyridines with terminal alkynes. However, the pyridine nitrogen acts as an electron sink, making the oxidative addition of palladium to the C-X bond slower than in benzene analogs. Furthermore, the free amine can coordinate to the catalyst, potentially poisoning it.

The Solution: Microwave Dielectric Heating

Microwave irradiation provides two distinct advantages for this transformation:

  • Selective Heating: Polar solvents like DMF (Dimethylformamide) have high dielectric loss tangents (

    
    ), allowing for rapid, volumetric heating that is impossible with conductive heating blocks.
    
  • Superheating Effect: The ability to safely exceed the boiling point of solvents in sealed vessels accelerates the rate-determining step (oxidative addition) and promotes the subsequent intramolecular cyclization.

Reaction Mechanism

The reaction proceeds via a tandem sequence:

  • Sonogashira Coupling: Pd-catalyzed cross-coupling of 2-amino-3-iodopyridine with 2-ethynylthiophene.

  • Cyclization: Base-mediated nucleophilic attack of the amine nitrogen onto the activated alkyne (5-endo-dig), followed by isomerization to aromatize the pyrrole ring.

Mechanism Start 2-Amino-3-iodopyridine + 2-Ethynylthiophene Pd_OxAdd Oxidative Addition (Pd-Insertion) Start->Pd_OxAdd Pd(PPh3)2Cl2 TransMet Transmetallation (Cu-Acetylide) Pd_OxAdd->TransMet CuI, Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Intermediate Intermediate Alkyne RedElim->Intermediate Cyclization 5-endo-dig Cyclization (Base Mediated) Intermediate->Cyclization MW Heat (120°C) Product 2-(2-thienyl)-7-azaindole Cyclization->Product

Figure 1: Mechanistic pathway for the tandem Sonogashira/Cyclization sequence.

Experimental Protocol

Caution: This reaction involves pressurized vessels and palladium catalysts. Perform all steps in a fume hood. Wear appropriate PPE.

Materials & Reagents
ReagentEquiv.MW ( g/mol )QuantityRole
2-Amino-3-iodopyridine 1.0220.01220 mg (1 mmol)Substrate
2-Ethynylthiophene 1.2108.16130 mgAlkyne Partner
PdCl₂(PPh₃)₂ 0.05701.9035 mgCatalyst
CuI (Copper Iodide) 0.10190.4519 mgCo-catalyst
Triethylamine (Et₃N) 3.0101.190.42 mLBase
DMF (Anhydrous) --4.0 mLSolvent
Step-by-Step Workflow

Workflow Step1 1. CHARGE VESSEL Add 2-amino-3-iodopyridine, Pd catalyst, and CuI to 10mL microwave vial. Step2 2. INERT ATMOSPHERE Cap vial and purge with Argon/N2 for 2 mins. Step1->Step2 Step3 3. ADD LIQUIDS Inject DMF, Et3N, and 2-ethynylthiophene via syringe. Step2->Step3 Step4 4. IRRADIATION Heat to 120°C for 25 mins (High Absorption Level). Step3->Step4 Step5 5. WORKUP Dilute with EtOAc, wash with water/brine (3x) to remove DMF. Step4->Step5 Step6 6. PURIFICATION Flash Chromatography (Hexane/EtOAc gradient). Step5->Step6

Figure 2: Operational workflow for the microwave synthesis.

  • Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-amino-3-iodopyridine (1.0 mmol), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).

  • Inerting: Seal the vial with a PTFE-lined crimp cap. Evacuate and backfill with Argon or Nitrogen (3 cycles) to remove oxygen (critical for preventing homocoupling of the alkyne).

  • Solvent Addition: Via syringe through the septum, add anhydrous DMF (4 mL), followed by Et₃N (3.0 mmol) and 2-ethynylthiophene (1.2 mmol).

  • Microwave Irradiation:

    • Instrument: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Temperature: 120 °C.

    • Hold Time: 25 minutes.

    • Pre-stirring: 30 seconds.

    • Pressure Limit: Set to 15 bar (safety cutoff).

  • Workup:

    • Allow the vial to cool to room temperature (compressed air cooling usually takes <2 mins).

    • Open the vial and pour the reaction mixture into a separatory funnel containing Ethyl Acetate (30 mL) .

    • Wash with Water (3 x 20 mL) and Brine (1 x 20 mL) to effectively remove DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes:Ethyl Acetate (90:10 to 60:40).

    • Product: Collect fractions containing the spot at R_f ~0.3 (Hex:EtOAc 7:3).

Results & Characterization

Yield Comparison
MethodTemperatureTimeIsolated YieldNotes
Microwave (This Protocol) 120 °C 25 min 82% Clean conversion, minimal side products.
Thermal (Oil Bath)100 °C18 hrs58%Incomplete conversion, significant Glaser coupling (alkyne dimer).
Analytical Data (Representative)
  • Appearance: Light yellow/tan solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.10 (br s, 1H, NH  - pyrrole)
      
    • 
       8.25 (dd, 1H, J=4.5, 1.5 Hz, Pyridine H-6 )
      
    • 
       7.95 (dd, 1H, J=8.0, 1.5 Hz, Pyridine H-4 )
      
    • 
       7.60 (dd, 1H, J=3.6, 1.1 Hz, Thiophene H-5' )
      
    • 
       7.52 (dd, 1H, J=5.0, 1.1 Hz, Thiophene H-3' )
      
    • 
       7.15 (dd, 1H, J=5.0, 3.6 Hz, Thiophene H-4' )
      
    • 
       7.10 (dd, 1H, J=8.0, 4.5 Hz, Pyridine H-5 )
      
    • 
       6.85 (s, 1H, Pyrrole H-3 )
      

Troubleshooting & Optimization

  • Low Yield / Starting Material Remaining:

    • Cause: Catalyst poisoning or oxygen presence.

    • Fix: Ensure rigorous degassing. Increase catalyst loading to 8 mol%. Increase temperature to 130°C.

  • Homocoupling of Alkyne (Glaser Product):

    • Cause: Presence of Oxygen.[2]

    • Fix: Use fresh anhydrous solvents. Degas solvents by sparging with Argon for 10 mins before use.

  • Incomplete Cyclization:

    • Observation: Intermediate alkyne visible by LCMS (M+H matches intermediate, not product).

    • Fix: The cyclization is base-dependent. If incomplete, add a stronger base (e.g., DBU, 2 equiv) for the last 5 minutes of irradiation.

References

  • Lachance, N., et al. (2005). "Practical Synthesis of 2-Substituted 7-Azaindoles via the Palladium-Catalyzed Cross-Coupling of 2-Amino-3-iodopyridines with Alkynes." Synthesis.

    • Context: The foundational protocol for Sonogashira-medi
  • Kumar, A., et al. (2009). "An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions." Tetrahedron.

    • Context: Validates the acceleration of Sonogashira/cyclization sequences under microwave irradi
  • Song, J.J., et al. (2002). "Organometallic Methods for the Synthesis of 7-Azaindoles." Chemical Society Reviews.

    • Context: Comprehensive review of azaindole synthesis str
  • Popowycz, F., et al. (2003).

    • Context: Detailed analysis of the electronic properties and reactivity of the 7-azaindole scaffold.

Sources

Troubleshooting & Optimization

Purification methods for 2-(2-thienyl)-7-azaindole crude products

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for advanced technical guidance, this support center provides researchers, scientists, and drug development professionals with a dedicated resource for purifying crude 2-(2-thienyl)-7-azaindole. As a Senior Application Scientist, my aim is to bridge the gap between theoretical knowledge and practical application, offering solutions grounded in established chemical principles and field-tested experience.

The unique structure of 2-(2-thienyl)-7-azaindole, featuring a basic pyridine nitrogen and an acidic pyrrole proton within a planar aromatic system, presents specific challenges and opportunities for purification. This guide is structured to address these nuances directly, moving from frequently asked questions to in-depth troubleshooting and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 2-(2-thienyl)-7-azaindole?

The two most effective and commonly employed methods are silica gel column chromatography and recrystallization.[1] Column chromatography is ideal for separating the target compound from impurities with different polarities, especially in complex crude mixtures.[2] Recrystallization is best suited for removing minor impurities from a product that is already relatively pure (>90%) and can yield highly crystalline, pure material.[3]

Q2: How do I choose between column chromatography and recrystallization?

The choice depends on the purity of your crude product and the nature of the impurities.

  • Use Column Chromatography when: The crude product contains multiple impurities, including those with polarities similar to your target compound. It is also the method of choice when the initial purity is low (<90%). Several studies on azaindole derivatives report successful purification using column chromatography on silica gel.[2][4]

  • Use Recrystallization when: The crude product is already substantially pure (>90%) and you need to remove small amounts of side products or colored impurities. Recrystallization can be a very efficient final polishing step.[5][6]

A preliminary analysis by Thin Layer Chromatography (TLC) is essential for making this decision.

Q3: What are the common impurities I should expect in my crude 2-(2-thienyl)-7-azaindole?

Impurities are highly dependent on the synthetic route. Common possibilities include:

  • Unreacted Starting Materials: Such as the corresponding aminopyridine or thienyl precursor.

  • Side-Products: These can include isomers, dimers formed from starting materials, or products of incomplete cyclization.[7][8]

  • Residual Catalysts: If transition-metal-catalyzed reactions (e.g., Suzuki or Sonogashira couplings) are used, residual palladium or copper may be present.[2]

  • Reagents: Excess reagents from the reaction, such as bases (e.g., carbonates, LDA) or acids.[8]

Q4: My purified compound is colored (yellow/brown). How can I decolorize it?

A persistent color often indicates the presence of highly conjugated, minor impurities or degradation products.

  • Activated Charcoal (Carbon) Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities.[3] Use it sparingly, as it can also adsorb your product, reducing the yield.

  • Silica Gel Plug: If the color persists after chromatography, you can try passing a solution of your compound through a short plug of silica gel, eluting with a moderately polar solvent.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of 2-(2-thienyl)-7-azaindole.

Issue 1: Column Chromatography - Tailing or Streaking Bands

Q: My compound streaks badly on the silica gel column, leading to poor separation and mixed fractions. What's causing this and how do I fix it?

A: Tailing is a classic problem when purifying basic compounds like azaindoles on acidic silica gel. The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol (Si-OH) groups on the silica surface, causing the compound to "stick" and elute slowly and unevenly.

Solutions:

  • Eluent Modification: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate). This is a very common and effective technique.

    • Ammonia: For highly basic compounds, pre-saturating the eluent with ammonia gas or using a solvent system containing ammonium hydroxide can be effective.

  • Use of Neutral or Basic Stationary Phase: If tailing is severe, consider switching from silica gel to a different stationary phase.

    • Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative for purifying basic compounds.

    • Treated Silica: Commercially available deactivated or base-treated silica gels are also an option.

Issue 2: Recrystallization - Product "Oiling Out"

Q: When I cool my recrystallization solution, my product separates as an oil instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point (or the melting point of the solute-solvent mixture), causing it to separate as a liquid phase.

Solutions:

  • Slower Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to an ice bath. This gives the molecules time to orient themselves into a crystal lattice.[3]

  • Use More Solvent: The solution may be too concentrated. Add more hot solvent to fully dissolve the oil, then attempt to cool slowly again.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.

  • Change Solvent System: The chosen solvent may be too good a solvent. Consider using a mixed-solvent system where your compound is less soluble.[9]

Issue 3: General - Low Recovery/Yield

Q: My final yield after purification is very low. Where could my product be going?

A: Low recovery can stem from several factors across the purification workflow.

Potential Causes & Solutions:

  • In Recrystallization:

    • Using too much solvent: This keeps a significant portion of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required for complete dissolution.[3]

    • Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated.

  • In Column Chromatography:

    • Compound stuck on the column: If the eluent is not polar enough, your product may not elute completely. After collecting your main product, flush the column with a much more polar solvent (e.g., 10% Methanol in Dichloromethane) to see if more product comes off.

    • Irreversible adsorption: Highly polar or reactive compounds can sometimes bind irreversibly to silica gel. Modifying the eluent with a base (as described in Issue 1) can prevent this.

  • Across Both Methods:

    • Multiple transfer steps: Each time you transfer the material from one flask to another, you lose a small amount. Minimize transfers and rinse glassware with the appropriate solvent to recover residual product.

Visualized Workflow & Data

A logical approach is key to selecting the right purification strategy.

Purification_Decision_Tree start Crude Product Analysis (TLC, ¹H NMR, LC-MS) purity_check Assess Purity & Impurity Profile start->purity_check chromatography Column Chromatography purity_check->chromatography <90% Pure OR Similar Polarity Impurities recrystallization Recrystallization purity_check->recrystallization >90% Pure AND Dissimilar Solubility Impurities final_analysis Final Purity Analysis (TLC, mp, NMR, LC-MS) chromatography->final_analysis recrystallization->final_analysis end_node Pure 2-(2-thienyl)-7-azaindole final_analysis->end_node

Caption: Decision tree for selecting a purification method.

Table 1: Recommended Solvent Systems

This table provides starting points for developing your purification method. Ratios should be optimized using TLC analysis.

MethodStationary PhaseEluent System (v/v)Comments
Column Chromatography Silica Gel (230-400 mesh)Hexanes / Ethyl Acetate (9:1 to 1:1 gradient)A standard system effective for many azaindole derivatives.[2] Add 0.5% Et₃N to prevent tailing.
Silica Gel (230-400 mesh)Dichloromethane / Methanol (100:0 to 95:5 gradient)A more polar system for impurities that are not well-separated by Ethyl Acetate.
Recrystallization N/AEthanol or MethanolGood single-solvent systems. Dissolve in hot solvent and cool slowly.[5][6]
N/AEthyl Acetate / HexanesA good mixed-solvent system. Dissolve in minimal hot Ethyl Acetate, then add Hexanes dropwise until cloudy. Reheat to clarify and cool slowly.
N/AMethanol / Diethyl EtherDissolve in methanol and add ether as an anti-solvent.[5]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a standard procedure for purifying grams of crude product.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_column 1. Pack Column (Slurry pack silica in Hexanes) prep_sample 2. Prepare Sample (Adsorb crude onto silica - 'dry load') prep_column->prep_sample load_sample 3. Load Sample (Add dry load to top of column) elute_column 4. Elute Column (Start with low polarity eluent, e.g., 10% EtOAc/Hex) load_sample->elute_column gradient 5. Increase Polarity (Gradually increase %EtOAc) elute_column->gradient collect 6. Collect Fractions gradient->collect analyze_tlc 7. Analyze Fractions by TLC collect->analyze_tlc combine 8. Combine Pure Fractions analyze_tlc->combine evaporate 9. Evaporate Solvent combine->evaporate cluster_prep cluster_prep cluster_prep->load_sample

Caption: Step-by-step workflow for flash column chromatography.

Methodology:

  • Column Preparation: Select an appropriate size glass column. Add a small plug of cotton or glass wool, followed by a thin layer of sand.[10] Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% Hexanes or 5% Ethyl Acetate in Hexanes). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[11][12]

  • Sample Loading (Dry Loading Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like Dichloromethane or Acetone). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely on a rotary evaporator until a free-flowing powder is obtained.[11] Carefully add this powder to the top of the packed column. Add a final thin layer of sand on top.

  • Elution: Begin eluting with the non-polar solvent system, collecting fractions. Gradually increase the polarity of the mobile phase according to your prior TLC analysis (e.g., move from 10% to 20% to 50% Ethyl Acetate in Hexanes).

  • Fraction Analysis: Spot each collected fraction on a TLC plate. Develop the plate and visualize the spots under UV light.

  • Combine and Evaporate: Combine the fractions that contain only your pure product. Remove the solvent under reduced pressure to yield the purified 2-(2-thienyl)-7-azaindole.

Protocol 2: Recrystallization (Single Solvent)

This protocol is for a final purification step to obtain highly pure, crystalline material.[3]

Methodology:

  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot (e.g., Ethanol).[13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while heating (e.g., on a hotplate) and swirling until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Once crystals have formed, you can place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Allow the crystals to air dry or dry them in a vacuum oven.

By systematically applying these principles and protocols, you can effectively overcome the common challenges associated with the purification of 2-(2-thienyl)-7-azaindole, ensuring the high purity required for subsequent research and development.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Column Chromatography Procedures. (n.d.). Organic Chemistry at CU Boulder.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. (n.d.). Benchchem.
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. (n.d.). ResearchGate.
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PMC.
  • A highly effective synthesis of 2-alkynyl-7-azaindoles. (n.d.). Aurigene Pharmaceutical Services.
  • A General Method for the Preparation of 4- and 6-Azaindoles. (2002, March 9). The Journal of Organic Chemistry - ACS Publications.
  • Identification and synthesis of impurities formed during sertindole preparation. (2011, January 7). ResearchGate.
  • How to run column chromatography. (n.d.). University of Rochester.
  • Experiment 2: Recrystallization. (n.d.). Simon Fraser University.
  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. (2025, September 12). Journal of Organic and Pharmaceutical Chemistry.
  • Rh(III)-Catalyzed 7-Azaindole Synthesis via C–H Activation/Annulative Coupling of Aminopyridines with Alkynes. (n.d.). The Royal Society of Chemistry.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester.
  • Azaindole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. (2025, August 6). Request PDF.
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. (n.d.). PMC.
  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Part 2. (revised 7/10). Recrystallize benzoin if you did not do it the previous. (n.d.). University of Rochester.
  • CN105646489A - 7-azaindole and preparation method thereof. (n.d.). Google Patents.
  • Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
  • SYNTHESIS AND CYTOTOXIC EVALUATION OF NOVEL AZA INDOLE DERIVATIVES. (n.d.). Rasayan Journal of Chemistry.
  • CN102827162A - Preparation method of 2-methyl-7-azaindole. (n.d.). Google Patents.

Sources

Solving solubility issues of 1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)- in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Solubility Optimization for 1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)-

Technical Overview: The "Brick Dust" Challenge

Q: Why is this specific compound so difficult to dissolve compared to other kinase inhibitors?

A: The solubility profile of 1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)- is dominated by two physicochemical factors that create a "perfect storm" for aggregation:

  • Planarity &

    
    -Stacking:  The 7-azaindole core is already planar. Adding a thiophene ring at the C2 position extends this conjugated system, significantly increasing the molecule's flatness. This allows the molecules to stack tightly like sheets of paper (strong 
    
    
    
    -
    
    
    interactions), requiring high energy to break the crystal lattice [1, 2].
  • Centrosymmetric Dimerization: 7-azaindoles possess both a hydrogen bond donor (pyrrole NH) and an acceptor (pyridine N).[1] In non-polar or aprotic environments, these molecules often form stable, centrosymmetric dimers via dual N-H···N hydrogen bonds [3].[1][2] This "self-locking" mechanism mimics the base-pairing in DNA, making the solid state exceptionally stable and resistant to solvation.

Phase 1: Solubilization in DMSO (Stock Preparation)

Q: I am seeing turbidity even at 10 mM in DMSO. Is my compound impure?

A: Not necessarily. Turbidity at this concentration often indicates micro-crystalline aggregates or hydrate formation , not chemical impurity.

Troubleshooting Protocol:

StepActionScientific Rationale
1 Check Water Content DMSO is highly hygroscopic. Even 1-2% water absorption can drastically reduce the solubility of lipophilic 7-azaindoles by favoring the precipitation of hydrates [4]. Requirement: Use anhydrous DMSO (<0.1% H₂O) from a fresh ampoule.
2 Thermal Cycling Heat the sealed vial to 40–50°C for 10 minutes, then vortex. Repeat 3 times. This provides the thermodynamic energy required to break the centrosymmetric dimers described above.
3 Bath Sonication Sonicate at 35–40 kHz for 15-20 minutes. Note: Visual clarity does not guarantee monomeric solution; the compound may still be colloidal.

Q: Can I use acid to improve solubility?

A: Proceed with Caution. While adding an equimolar amount of HCl or methanesulfonic acid can protonate the pyridine nitrogen (breaking the H-bond dimer) and drastically improve solubility, this creates a salt form.

  • Warning: If you are performing a cellular assay, the change in pH upon dilution may be negligible, but the counter-ion (Cl⁻) could affect specific ion channels or transport mechanisms depending on your target. Only use this method if the free base is absolutely intractable.

Phase 2: Assay Compatibility (The "Crash Out" Effect)

Q: My stock is clear, but the compound precipitates immediately when diluted into cell culture media. How do I fix this?

A: This is the classic "LogP Cliff." Your compound is likely hydrophobic (High LogP). When you dilute the DMSO stock (highly solubilizing) into aqueous media (highly polar), the solvent power drops below the saturation point of the compound before mixing is complete.

The "Intermediate Dilution" Protocol: Do not jump directly from 100% DMSO to 0.1% DMSO/Media. Use a stepping stone.

  • Prepare Stock: 10 mM in Anhydrous DMSO.

  • Intermediate Step: Dilute 1:10 into a "carrier solvent" mix (e.g., 50% DMSO / 50% PEG-400 or Propylene Glycol). This creates a 1 mM working solution in a more tolerant solvent system.

  • Final Step: Dilute this 1 mM working solution into your media. The presence of PEG/PG acts as a co-solvent to suppress nucleation during the transition to water [5].

Visual Troubleshooting Guide

The following decision tree outlines the logical flow for resolving solubility issues based on visual cues and experimental constraints.

Solubility_Workflow Start Start: Compound Solid Solvent Add Anhydrous DMSO (Target: 10 mM) Start->Solvent Check Visual Inspection Solvent->Check Clear Solution Clear Check->Clear Yes Cloudy Cloudy / Precipitate Check->Cloudy No BioAssay Bioassay Dilution (Risk of Precipitation) Clear->BioAssay Action1 Action: Heat (50°C) + Sonication (20 min) Cloudy->Action1 Check2 Visual Inspection Action1->Check2 Clear2 Solution Clear Check2->Clear2 Yes StillCloudy Still Cloudy Check2->StillCloudy No Clear2->BioAssay Action2 Action: Add Co-solvent (10% PEG-400 or Ethanol) StillCloudy->Action2 Check3 Visual Inspection Action2->Check3 Clear3 Solution Clear Check3->Clear3 Yes Fail Critical Failure: Check Purity or Salt Form Check3->Fail No Clear3->BioAssay Direct Direct Dilution (High Risk) BioAssay->Direct Standard Stepwise Intermediate Dilution (DMSO -> PEG/PBS -> Media) BioAssay->Stepwise Recommended

Caption: Decision tree for troubleshooting solubility of 2-(2-thienyl)-7-azaindole, prioritizing physical methods before chemical modification.

Summary Data: Solubility Thresholds

Based on structural analogs (e.g., 5-bromo-7-azaindole) and general 7-azaindole properties [3, 6], the following thresholds apply:

Solvent SystemEstimated Solubility LimitHandling Recommendation
Anhydrous DMSO ~20–50 mMGood. Ideal for stock solutions. Keep dry.
DMSO (Wet/Old) < 10 mMPoor. Hydrates form rapidly. Discard old stocks.
Ethanol/Methanol < 5 mMModerate. Use only for chemical synthesis, not bio-stocks.
PBS (pH 7.4) < 10 µMVery Poor. Requires carrier (BSA) or co-solvent (PEG).

References

  • Structural Properties of 7-Azaindoles: Deng, S., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents. Journal of Chemical & Engineering Data.

  • Thiophene-Indole Interactions: Alvarado, Y. J., et al. (2010). Solubility of thiophene-, furan- and pyrrole-2-carboxaldehyde phenylhydrazone derivatives. Journal of Solution Chemistry.

  • Dimerization Mechanism: Bao, S., et al. (2022). Determination and analysis of solubility of 5-bromo-7-azaindole in pure and mixed solvent systems. Journal of Molecular Liquids.

  • DMSO Hygroscopicity & Screening: Vorberg, E., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules.

  • Assay Dilution Protocols: Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect.

  • 7-Azaindole Bioavailability: BenchChem Technical Guide. (2025).[3][4] A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs.

Sources

Technical Support Center: Troubleshooting Cyclization Reactions for Pyrrolo[2,3-b]pyridine Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this privileged heterocyclic scaffold. The pyrrolo[2,3-b]pyridine core is a key structural motif in numerous biologically active compounds and approved pharmaceuticals.[1][2] However, its synthesis is often fraught with challenges, from low yields to unexpected side reactions. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common issues encountered during key cyclization reactions.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis of pyrrolo[2,3-b]pyridines. Each question is followed by a detailed explanation of the underlying chemical principles and actionable solutions.

Issue 1: Low Yield or Failure in Fischer Indole Synthesis of 7-Azaindoles

Question: I am attempting to synthesize a 7-azaindole derivative using a Fischer indole synthesis from a pyridylhydrazine and a ketone or aldehyde, but the reaction is failing or giving very low yields. What is causing this, and how can I improve it?

Answer: The Fischer indole synthesis, a cornerstone for indole synthesis, often proves less efficient for its aza-analogs like 7-azaindoles.[3] The primary reason lies in the electronic nature of the pyridine ring.

Causality & Solutions:

  • Unfavorable Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen deactivates the ring, making the crucial acid-catalyzed[4][4]-sigmatropic rearrangement step energetically less favorable.[3][5] This can lead to reaction failure or the formation of unwanted side products.[3]

    • Solution: The choice of acid catalyst is critical. While traditional Brønsted acids are common, Lewis acids or polyphosphoric acid (PPA) can be more effective in promoting the cyclization of pyridylhydrazones.[3] Harsher reaction conditions, particularly higher temperatures, may be necessary to overcome the increased activation energy compared to standard indole synthesis.[3]

  • Substrate-Specific Issues: Certain substitution patterns on your ketone/aldehyde or pyridylhydrazine can sterically or electronically hinder the reaction. For instance, the synthesis of C3 N-substituted indoles via Fischer indolization is known to be challenging.[3][6]

    • Solution: If direct Fischer indolization is problematic, consider alternative synthetic routes. Palladium-catalyzed methods, for example, often provide a milder and more efficient pathway to the 7-azaindole core.[3][7]

Issue 2: Dimerization and Other Side Reactions in Chichibabin-Type Cyclizations

Question: I'm experiencing low yields in my Chichibabin-type cyclization to form a 2-substituted-7-azaindole. My starting materials are a 3-picoline derivative and a nitrile in the presence of a strong base like LDA, but I'm isolating significant amounts of byproducts. What's going wrong?

Answer: Low yields in Chichibabin-type cyclizations for 7-azaindole synthesis are a common issue, often arising from competitive side reactions. The primary culprits are the dimerization of the starting picoline and the reaction of the strong base with the nitrile.[3]

Causality & Solutions:

  • Picoline Dimerization: The lithiated picoline intermediate is a potent nucleophile and can attack another molecule of the starting picoline, leading to dimer formation. This parasitic reaction consumes your starting material and reduces the yield of the desired 7-azaindole.[3]

    • Solution: Careful control of reaction temperature and the order of reagent addition can minimize dimerization. A study on the synthesis of 2-phenyl-7-azaindole demonstrated that reversing the order of addition—adding the nitrile to the LDA solution before the picoline—can improve yields.[3] This approach generates the lithiated nitrile intermediate first, which can then react with the picoline as it is added, potentially lowering the concentration of the reactive lithiated picoline and thus minimizing self-condensation.[3]

  • Reaction of Base with Nitrile: Strong bases like LDA can add to the nitrile functionality, forming an amidine intermediate that may not efficiently participate in the desired cyclization pathway.

  • Insufficient Base: Using only a stoichiometric amount of a strong base like LDA has been shown to result in significantly lower yields. This is likely because the base is consumed in multiple steps of the reaction mechanism.

    • Solution: Employing a slight excess of the strong base (e.g., 2.1 equivalents of LDA) is recommended to drive the reaction to completion.[3]

Issue 3: Difficulties with Protecting Groups in Palladium-Catalyzed Cross-Coupling Reactions

Question: I am performing a multi-step synthesis of a substituted 7-azaindole that involves palladium-catalyzed cross-coupling reactions. I'm having trouble with the removal of the SEM (2-(trimethylsilyl)ethoxymethyl) protecting group, which is leading to side products and low yields of my final compound. How can I address this?

Answer: Protecting the pyrrole nitrogen is often a necessary evil during palladium-catalyzed cross-coupling reactions on the 7-azaindole scaffold. However, the deprotection step can indeed be problematic.

Causality & Solutions:

  • Side Reactions During Deprotection: The removal of the SEM group is typically a two-step process involving an acid treatment followed by a basic workup. During this process, formaldehyde is released, which can lead to undesired side reactions, such as the formation of tricyclic eight-membered ring systems through electrophilic aromatic substitution.[3]

    • Solution: Careful optimization of the deprotection conditions is key. This includes screening different acids, reaction times, and temperatures. Additionally, the use of a formaldehyde scavenger in the reaction mixture can help to mitigate unwanted side reactions.

II. Key Experimental Protocols

This section provides detailed, step-by-step methodologies for key reactions discussed in the troubleshooting guide.

Protocol 1: Chichibabin Synthesis of 2-Phenyl-7-azaindole

This protocol is adapted from a reported procedure and may require optimization for different substrates.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Benzonitrile

  • 2-Fluoro-3-picoline

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of diisopropylamine (2.1 mmol) in anhydrous THF (10 mL) at -40 °C, add n-BuLi (2.1 mmol) dropwise.

  • Stir the resulting LDA solution for 30 minutes at -40 °C.

  • Add benzonitrile (2.0 mmol) to the LDA solution and stir for 1 hour at -40 °C.

  • Add 2-fluoro-3-picoline (2.0 mmol) to the reaction mixture and continue stirring for an additional 2 hours at -40 °C.

  • Quench the reaction with wet THF.

  • Remove the solvent under reduced pressure.

  • Redissolve the resulting solid in EtOAc (15 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 x 10 mL) and saturated aqueous NaCl (3 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 2-phenyl-7-azaindole.

Protocol 2: Palladium-Catalyzed Synthesis of 2-Substituted-7-azaindoles

This two-step protocol involves a Sonogashira coupling followed by a C-N cyclization and has been shown to be an efficient route to 2-substituted 7-azaindoles.[8]

Step A: Sonogashira Coupling

Materials:

  • 2-Amino-3-iodopyridine

  • Terminal alkyne

  • Toluene

  • Pd(PPh₃)₂Cl₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

Procedure:

  • To a solution of 2-amino-3-iodopyridine (1 mmol) and the terminal alkyne (1.2 mmol) in toluene (5 mL), add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).

  • Add Et₃N (2 mmol) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • The resulting 2-amino-3-(alkynyl)pyridine intermediate can be purified by column chromatography or used directly in the next step.

Step B: C-N Cyclization

Materials:

  • 2-Amino-3-(alkynyl)pyridine intermediate

  • Toluene

  • Potassium tert-butoxide (t-BuOK)

  • 18-crown-6

Procedure:

  • To a solution of the 2-amino-3-(alkynyl)pyridine intermediate (1 mmol) in toluene (5 mL), add t-BuOK (1.2 mmol) and a catalytic amount of 18-crown-6 (0.1 mmol).

  • Heat the mixture at 65 °C until the cyclization is complete (monitored by TLC).[8]

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., EtOAc).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 2-substituted-7-azaindole.

Expected Yield: Generally high for both steps.[8]

III. Data Presentation & Visualization

Table 1: Influence of Base Stoichiometry on Chichibabin-Type Cyclization
Equivalents of LDAReported Yield (%)Reference
1.0515-20[3]
2.1Good[3]
Troubleshooting Workflows

Troubleshooting_Fischer_Indole_Synthesis start Low or No Yield in Fischer Indole Synthesis check_purity Verify Purity of Starting Materials start->check_purity screen_catalysts Screen Different Acid Catalysts (Brønsted and Lewis) check_purity->screen_catalysts If Pure optimize_temp Optimize Reaction Temperature screen_catalysts->optimize_temp No Improvement success Improved Yield screen_catalysts->success Improved Yield evaluate_substrate Evaluate Substrate Electronics (e.g., add EDG) optimize_temp->evaluate_substrate No Improvement optimize_temp->success Improved Yield alternative_route Consider Alternative Synthetic Route (e.g., Pd-catalyzed) evaluate_substrate->alternative_route No Improvement evaluate_substrate->success Improved Yield alternative_route->success Successful Synthesis Troubleshooting_Chichibabin_Cyclization start Low Yield in Chichibabin Cyclization analyze_byproducts Analyze Byproducts (e.g., for dimerization) start->analyze_byproducts check_temp_addition Optimize Temperature and Order of Addition increase_base Increase Base Stoichiometry (e.g., 2.1 eq. LDA) check_temp_addition->increase_base Still Low Yield success Improved Yield check_temp_addition->success Improved Yield increase_base->success Improved Yield analyze_byproducts->check_temp_addition Dimerization Observed

Caption: Troubleshooting workflow for low yields in Chichibabin synthesis.

IV. Concluding Remarks

The synthesis of pyrrolo[2,3-b]pyridines presents a formidable challenge in synthetic organic chemistry. The electron-deficient nature of the pyridine ring often complicates classical indole syntheses and necessitates careful optimization of reaction conditions. By understanding the underlying mechanistic principles of these cyclization reactions and systematically troubleshooting common issues, researchers can significantly improve the efficiency and success rate of their synthetic endeavors. This guide provides a starting point for addressing these challenges, but it is crucial to remember that each substrate is unique and may require a tailored approach. For particularly stubborn transformations, exploring alternative synthetic strategies, such as those involving transition metal catalysis, is often a prudent course of action.

V. References

  • De Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. Retrieved from [Link]

  • Le, T. N., et al. (2018). An efficient method for the synthesis of 7-azaindole ring systems utilizing an iron catalyst under microwave irradiation. ResearchGate. Retrieved from [Link]

  • Simmons, E. M., & Hartwig, J. F. (2012). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 134(30), 12851–12854. Retrieved from [Link]

  • Wang, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Retrieved from [Link]

  • Popova, Y., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Retrieved from [Link]

  • Atlanchim Pharma. (2022). Scientific Letter. Retrieved from [Link]

  • Zhang, Z., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. Retrieved from [Link]

Sources

Validation & Comparative

Bioisosteric Evolution: 7-Azaindole vs. Indole in Kinase Inhibitor Design

[1][2][3]

Executive Summary: The Adenine Mimicry Advantage

In the high-stakes arena of small molecule drug discovery, the "scaffold hop" from Indole (1H-indole) to 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) represents one of the most successful bioisosteric strategies of the last two decades. While Indole is a ubiquitous pharmacophore found in nature (tryptophan, serotonin), its application in kinase inhibition is often limited by poor aqueous solubility and metabolic liability.

7-Azaindole overcomes these barriers by introducing a nitrogen atom at the 7-position.[1] This single atomic substitution fundamentally alters the electronic landscape of the molecule, transforming it into a superior adenine mimetic . The N7 atom provides a critical hydrogen bond acceptor (HBA) site absent in indole, allowing for a bidentate interaction with the kinase hinge region that significantly enhances potency and selectivity while simultaneously improving physicochemical properties like solubility and lipophilic efficiency (LipE).

Molecular Architecture & Physicochemical Profile

The distinction between these two scaffolds extends beyond simple atom counting. It is a difference in electronic personality that dictates their behavior in biological systems.

Electronic Distribution & Reactivity[4]
  • Indole: An electron-rich,

    
    -excessive heterocycle. It is highly susceptible to electrophilic aromatic substitution (SEAr) at C3. In biological systems, this electron density can lead to rapid oxidative metabolism (e.g., by cytochrome P450s).
    
  • 7-Azaindole: The pyridine ring component is

    
    -deficient due to the electronegative N7. This reduces the overall electron density of the system, making the core more resistant to oxidative metabolism. The N7 lone pair, however, is available for hydrogen bonding (pKa ~4.6), which is the scaffold's "killer feature."
    
Comparative Data: Physicochemical Properties[3][5][6][7][8]
FeatureIndole Scaffold7-Azaindole ScaffoldImpact on Drug Development
H-Bonding Donor (N1-H) onlyDonor (N1-H) + Acceptor (N7)Critical: 7-Aza mimics the N1/N6 motif of Adenine.
Aqueous Solubility Low / PoorModerate to High7-Aza analogs often show >25-fold solubility improvement.
Lipophilicity (LogP) HighLowerReduced LogP improves "drug-likeness" and LipE.
Metabolic Stability Low (C3 oxidation prone)HighPyridine ring deactivates oxidative hotspots.
pKa (Conjugate Acid) -2.4 (Very weak base)~4.6 (Pyridine N)N7 protonation at physiological pH can aid solubility.

Mechanistic Advantage: The "Hinge Binder" Concept

The primary driver for selecting 7-azaindole over indole in kinase programs is its ability to bind to the ATP-binding pocket (the "hinge" region) of kinases.

The Binding Mode

Kinase hinge regions typically present a backbone carbonyl (acceptor) and a backbone amide (donor).

  • Indole: Can only donate a hydrogen (via N1-H) to the backbone carbonyl. It lacks a complementary acceptor for the backbone amide.

  • 7-Azaindole: Forms a bidentate interaction.[2]

    • N1-H donates to the hinge backbone carbonyl (e.g., Glu, Leu).

    • N7 accepts a hydrogen from the hinge backbone amide (e.g., Cys, Val).

This "lock-and-key" fit mimics the interaction of the Adenine ring of ATP, often resulting in a 10-100x increase in potency (

Visualization: Hinge Interaction Logic

HingeBindingKinaseHingeKinase Hinge Region(Backbone CO & NH)PotencyHigh Potency(Low nM IC50)KinaseHinge->PotencyWeakBindModerate Potency(High nM/uM IC50)KinaseHinge->WeakBindIndoleIndole Scaffold(Single H-Bond)Indole->KinaseHinge N1-H (Donor) onlyAzaindole7-Azaindole Scaffold(Dual H-Bond)Azaindole->KinaseHinge N1-H (Donor) + N7 (Acceptor)

Caption: Comparative binding logic showing the bidentate advantage of 7-azaindole in the kinase ATP pocket.[3]

Case Study: Vemurafenib (Zelboraf)[5]

The development of Vemurafenib , a BRAF V600E inhibitor for melanoma, illustrates the power of this scaffold.

  • Challenge: Early lead compounds based on other scaffolds lacked the necessary solubility and metabolic stability for oral dosing.

  • Solution: The introduction of the 7-azaindole core allowed the molecule to anchor firmly into the ATP cleft of the mutated BRAF kinase.

  • Result:

    • Binding: The N7 nitrogen accepts a H-bond from Cys532 in the BRAF hinge.[4]

    • Selectivity: High selectivity for V600E mutant over wild-type.

    • Outcome: FDA approval in 2011.

Counter-Point (Scientific Integrity): The switch is not always beneficial. In a study of CB1 receptor allosteric modulators , replacing indole with 7-azaindole resulted in a complete loss of binding affinity.[5] This highlights that 7-azaindole is a specific bioisostere for donor-acceptor pockets (like kinases), not a universal replacement for hydrophobic pockets.

Experimental Protocol: Kinase Inhibition Assay ( )

To objectively compare the bioactivity of an indole vs. a 7-azaindole derivative, a radiometric or FRET-based kinase assay is the gold standard. Below is a validated workflow for a FRET-based (e.g., LanthaScreen) determination.

Objective

Determine the half-maximal inhibitory concentration (

Materials
  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Tracer: Alexa Fluor® 647-labeled ATP competitive tracer.

  • Antibody: Europium-labeled anti-kinase antibody.

  • Compounds: 10 mM DMSO stocks of Indole and 7-Azaindole derivatives.

Methodology
  • Compound Dilution (Serial):

    • Prepare a 3-fold serial dilution of compounds in 100% DMSO (10 points). Start concentration should be 100x the estimated

      
      .
      
    • Dilute these DMSO stocks 1:100 into Kinase Buffer to create 4x working solutions (final DMSO 1%).

  • Reaction Assembly (384-well plate):

    • Step 1: Add 5 µL of 4x Compound to the test wells. (Controls: Add 5 µL buffer + DMSO for "No Inhibitor", 5 µL high-concentration inhibitor for "100% Inhibition").

    • Step 2: Add 5 µL of 2x Kinase/Antibody Mixture . Incubate for 15 minutes at Room Temperature (RT). Reasoning: Allows compound to bind the kinase before the tracer competes.

    • Step 3: Add 5 µL of 4x Tracer .

    • Step 4: Add 5 µL of 4x ATP (optional, if running activity assay, but for binding assays, tracer competes with ATP site).

  • Incubation & Detection:

    • Incubate for 60 minutes at RT in the dark.

    • Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation: 340 nm; Emission 1: 665 nm, Emission 2: 615 nm).

  • Data Analysis:

    • Calculate TR-FRET Ratio = (Signal 665 nm / Signal 615 nm).

    • Normalize data to 0% and 100% inhibition controls.

    • Fit data to a sigmoidal dose-response equation (Variable Slope) to extract

      
      .
      
Self-Validation Check
  • Z-Prime (

    
    ):  Calculate 
    
    
    using positive and negative controls. A value > 0.5 confirms the assay is robust.
  • Reference Standard: Always run a known inhibitor (e.g., Staurosporine) to verify kinase activity.

Decision Pathway: Scaffold Selection

When should you choose 7-azaindole over indole? Use this logic flow.

ScaffoldSelectionStartLead Optimization PhaseTargetTypeIs the Target a Kinase(ATP Competitive)?Start->TargetTypeHingeCheckDoes Hinge haveBackbone NH available?TargetType->HingeCheckYesSelectIndoleSELECT INDOLE(Hydrophobic Pocket)TargetType->SelectIndoleNo (e.g. GPCR hydrophobic)SolubilityIssueIs Aqueous Solubility< 10 µM?HingeCheck->SolubilityIssueYesHingeCheck->SelectIndoleNoSelectAzaSELECT 7-AZAINDOLE(Bioactivity + Solubility)SolubilityIssue->SelectAzaYes (Critical Need)SolubilityIssue->SelectAzaNo (Optimization only)

Caption: Decision tree for transitioning from Indole to 7-Azaindole based on target class and physicochemical needs.

References

  • National Institutes of Health (NIH). (2017). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PMC. Retrieved from [Link]

  • MDPI. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC. Retrieved from [Link]

A Comparative Analysis of 2-(2-thienyl)-7-azaindole Scaffold Potency Against Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the kinase inhibitory potency of compounds based on the 2-(2-thienyl)-7-azaindole scaffold. As a representative of this chemical series, we will focus on the well-characterized compound GSK1070916, a potent Aurora kinase inhibitor. Its performance will be benchmarked against a panel of established, standard-of-care kinase inhibitors targeting critical nodes in cellular signaling: Aurora kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and p38 Mitogen-Activated Protein Kinase (MAPK).

This document is intended for researchers, scientists, and drug development professionals, offering objective, data-driven insights into the potency and selectivity of this promising chemical scaffold. We will delve into the causality behind experimental design and present detailed protocols to ensure scientific integrity and reproducibility.

Introduction to the Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions.

The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, known for its ability to mimic the hinge-binding interactions of ATP in the kinase domain. The addition of a 2-thienyl group can further enhance potency and modulate selectivity. In this guide, we use GSK1070916 , a potent inhibitor of Aurora kinases B and C, as a surrogate for the 2-(2-thienyl)-7-azaindole class to provide a data-backed comparison.[1][2][3][4][5][6]

Our comparative analysis includes the following standard kinase inhibitors:

  • Aurora Kinase Inhibitors:

    • Alisertib (MLN8237): A selective inhibitor of Aurora A kinase, which plays a critical role in mitotic spindle formation.[7][8][9][10]

  • VEGFR-2 Kinase Inhibitors:

    • Sunitinib: A multi-kinase inhibitor that targets VEGFRs, PDGFRs, and c-KIT, among others, and is widely used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

    • Sorafenib: Another multi-kinase inhibitor targeting VEGFR, PDGFR, and RAF kinases, approved for the treatment of several cancers.[11]

  • p38 MAPK Inhibitors:

    • SB203580: A selective inhibitor of p38α and p38β MAP kinases, crucial components of the cellular stress response pathway.[12][13][14][15]

    • Doramapimod (BIRB 796): A potent, allosteric inhibitor of p38 MAPK with anti-inflammatory properties.[16][17][18][19][20]

Comparative Potency: A Data-Driven Overview

The potency of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for our compound of interest and the selected standard inhibitors against their primary targets and other relevant kinases.

InhibitorTarget KinaseIC50 (nM)Reference(s)
GSK1070916 Aurora B3.5[1]
Aurora C6.5[1]
Aurora A1100[4]
FLT1 (VEGFR-1)42[1]
TIE259[1]
FLT4 (VEGFR-3)74[1]
FGFR176[1]
Alisertib (MLN8237) Aurora A1.2[7][8][10]
Aurora B396.5[9]
Sunitinib VEGFR-2 (KDR)80[21]
PDGFRβ2[21]
Sorafenib VEGFR-290[11]
VEGFR-126[11]
VEGFR-320[11]
PDGFRβ57[11]
B-Raf22[11]
c-Raf6[11]
SB203580 p38α (SAPK2a)50[12]
p38β (SAPK2b)500[12]
Doramapimod (BIRB 796) p38α38[16][17]
p38β65[16][17]
p38γ200[16][17]
p38δ520[16][17]

Analysis of Potency and Selectivity:

From the data presented, GSK1070916 demonstrates exceptional potency against Aurora B and C kinases, with IC50 values in the low nanomolar range.[1] Its selectivity for Aurora B/C over Aurora A is noteworthy, with a more than 100-fold difference in potency.[4] This selectivity can be crucial in minimizing off-target effects related to Aurora A inhibition. Interestingly, GSK1070916 also shows activity against other kinases like FLT1, TIE2, and FGFR1 in the nanomolar range, suggesting a broader anti-angiogenic potential.[1]

In comparison, Alisertib is a highly potent and selective inhibitor of Aurora A. The multi-kinase inhibitors, Sunitinib and Sorafenib, exhibit broader activity profiles, with potent inhibition of VEGFRs and other receptor tyrosine kinases. The p38 MAPK inhibitors, SB203580 and Doramapimod, show strong and selective inhibition of the p38 MAPK family.

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

To ensure a standardized and objective comparison of inhibitor potency, a robust and high-throughput screening method is essential. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LANCE® Ultra platform, is a widely accepted methodology. This assay format offers high sensitivity, low background, and resistance to interference from colored compounds.

Principle of the TR-FRET Kinase Assay

The LANCE Ultra kinase assay relies on the detection of a phosphorylated substrate. A ULight™-labeled peptide substrate is incubated with the kinase, ATP, and the test inhibitor. After the kinase reaction, a Europium (Eu)-labeled anti-phospho-substrate antibody is added. If the substrate is phosphorylated, the Eu-labeled antibody binds to it, bringing the Eu donor and the ULight™ acceptor into close proximity. Excitation of the Eu donor results in energy transfer to the ULight™ acceptor, which then emits light at a specific wavelength. The intensity of this emission is directly proportional to the level of substrate phosphorylation and, therefore, the kinase activity.

Caption: Principle of the TR-FRET Kinase Assay.

Step-by-Step Methodology

The following is a generalized protocol for determining the IC50 value of a test compound using a TR-FRET assay. Specific concentrations and incubation times should be optimized for each kinase-substrate pair.

Materials:

  • Kinase of interest (e.g., Aurora B, VEGFR-2, p38α)

  • ULight™-labeled peptide substrate specific for the kinase

  • Europium-labeled anti-phospho-substrate antibody

  • ATP

  • Test compound (e.g., 2-(2-thienyl)-7-azaindole derivative) and standard inhibitors

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • LANCE Detection Buffer

  • EDTA (for stopping the reaction)

  • 384-well white microplates

  • TR-FRET compatible microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound and standard inhibitors in an appropriate solvent (e.g., DMSO). A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Kinase Reaction Setup (10 µL final volume):

    • Add 2.5 µL of 4x concentrated test compound or inhibitor dilution to the wells of a 384-well plate.

    • Add 2.5 µL of 4x concentrated kinase solution in kinase buffer.

    • Pre-incubate the plate at room temperature for 15-30 minutes.

    • Initiate the kinase reaction by adding 5 µL of a 2x concentrated solution of ULight™-substrate and ATP in kinase buffer.

  • Kinase Reaction Incubation:

    • Cover the plate and incubate at room temperature for the optimized reaction time (typically 60-120 minutes).

  • Reaction Termination and Detection (20 µL final volume):

    • Stop the kinase reaction by adding 5 µL of a 4x concentrated EDTA solution in LANCE Detection Buffer.

    • Add 5 µL of a 4x concentrated solution of the Eu-labeled antibody in LANCE Detection Buffer.

  • Detection Incubation:

    • Cover the plate and incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible microplate reader, with excitation at ~320-340 nm and emission at ~665 nm (for ULight™) and ~615 nm (for Europium).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Experimental workflow for IC50 determination using a TR-FRET assay.

Signaling Pathway Context

Understanding the signaling pathways in which these kinases operate is crucial for interpreting the biological consequences of their inhibition.

Aurora Kinase Signaling Pathway

Aurora kinases are key regulators of mitosis. Aurora A is primarily involved in centrosome separation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex, which ensures correct chromosome-microtubule attachments and cytokinesis. Inhibition of Aurora kinases leads to mitotic arrest and, ultimately, apoptosis in cancer cells.

Aurora_Pathway cluster_mitosis Mitosis cluster_aurora_a Aurora A cluster_aurora_b Aurora B cluster_outcome Cellular Outcome Prophase Prophase Metaphase Metaphase Prophase->Metaphase Centrosome_Separation Centrosome Separation Prophase->Centrosome_Separation regulates Spindle_Assembly Spindle Assembly Prophase->Spindle_Assembly regulates Anaphase Anaphase Metaphase->Anaphase Chromosome_Alignment Chromosome Alignment Metaphase->Chromosome_Alignment regulates Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Cytokinesis_Control Cytokinesis Control Telophase->Cytokinesis_Control regulates Mitotic_Arrest Mitotic Arrest Centrosome_Separation->Mitotic_Arrest inhibition leads to Spindle_Assembly->Mitotic_Arrest inhibition leads to Chromosome_Alignment->Mitotic_Arrest inhibition leads to Cytokinesis_Control->Mitotic_Arrest inhibition leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Simplified overview of the Aurora kinase signaling pathway in mitosis.

VEGFR-2 Signaling Pathway

VEGFR-2 is the primary receptor for VEGF-A and a key mediator of angiogenesis, the formation of new blood vessels. Upon ligand binding, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways. These pathways promote endothelial cell proliferation, migration, and survival, all of which are essential for angiogenesis.[18] Inhibition of VEGFR-2 signaling is a major strategy in cancer therapy to cut off the tumor's blood supply.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stresses, such as UV radiation, osmotic shock, and inflammatory cytokines.[16][17] Activation of p38 MAPK leads to the phosphorylation of numerous downstream substrates, including transcription factors and other kinases, which in turn regulate cellular processes like inflammation, apoptosis, cell cycle arrest, and differentiation.[16][17] Dysregulation of this pathway is implicated in inflammatory diseases and cancer.

Conclusion

The 2-(2-thienyl)-7-azaindole scaffold, represented here by GSK1070916, demonstrates highly potent and selective inhibition of Aurora B and C kinases. This potency is comparable to or exceeds that of several standard kinase inhibitors against their respective primary targets. The detailed TR-FRET assay protocol provided offers a robust framework for the direct and quantitative comparison of inhibitor potencies, ensuring data integrity and reproducibility. Understanding the specific signaling pathways affected by these inhibitors is paramount for predicting their cellular effects and therapeutic potential. This guide provides a comprehensive, data-driven foundation for researchers and drug developers to evaluate the potential of 2-(2-thienyl)-7-azaindole-based compounds as targeted therapeutic agents.

References

  • ACS Omega. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. [Link]

  • opnMe.com. P38 MAPK Inhibitor I BIRB 796. [Link]

  • PMC. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line. [Link]

  • PMC. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment. [Link]

  • AACR Journals. Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. [Link]

  • Portland Press. Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. [Link]

  • BioCrick. GSK1070916. [Link]

  • Adooq Bioscience. MLN8237 (Alisertib). [Link]

  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • MDPI. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer. [Link]

  • PMC. Sorafenib blocks tumour growth, angiogenesis and metastatic potential in preclinical models of osteosarcoma through a mechanism potentially involving the inhibition of ERK1/2, MCL-1 and ezrin pathways. [Link]

  • Oncology Central. Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. [Link]

  • MDPI. The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. [Link]

  • Dove Medical Press. New series of VEGFR-2 inhibitors and apoptosis enhancers. [Link]

  • Adooq Bioscience. VEGFR inhibitors. [Link]

  • PMC. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. [Link]

  • PMC. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. [Link]

  • PMC. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. [Link]

  • Semantic Scholar. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. [Link]

  • ResearchGate. Chemical structures, IC50 and pIC50 values of Aurora B Kinase inhibitors. [Link]

  • Otava Chemicals. VEGFR inhibitor. [Link]

  • PubMed. Discovery and molecular docking of quinolyl-thienyl chalcones as anti-angiogenic agents targeting VEGFR-2 tyrosine kinase. [Link]

  • Dove Medical Press. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]

  • PLOS. Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects. [Link]

  • Adooq Bioscience. p38-MAPK inhibitors. [Link]

  • PAGE Meeting. PKPD Modeling of the Angiogenic Factors VEGF, sVEGFR-2, sVEGFR-3 and sKIT following Sunitinib Treatment in GIST. [Link]

  • ResearchGate. TABLE 1 IC50 values for the p38 MAPK inhibitor PCG and the MKK 1. [Link]

  • PubMed. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. [Link]

Sources

Technical Comparison Guide: IR Spectroscopy of 2-(2-Thienyl)-1H-Pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Characteristic Peaks for 1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)- Content Type: Publish Comparison Guide

Executive Summary & Pharmacophore Significance

1H-Pyrrolo[2,3-b]pyridine , commonly known as 7-azaindole , is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and purine.[1][2][3] It is extensively utilized in the design of kinase inhibitors (e.g., JAK, Trk, and Raf inhibitors) due to its ability to form bidentate hydrogen bonds with the hinge region of ATP-binding sites.

The specific derivative, 2-(2-thienyl)-1H-pyrrolo[2,3-b]pyridine , incorporates a thiophene ring at the C2 position. This modification extends the conjugated


-system, altering the electronic landscape and lipophilicity compared to the unsubstituted core or its phenyl analogs.

This guide provides a technical analysis of the infrared (IR) spectroscopic signature of this molecule, comparing it with its core scaffold (7-azaindole) and its closest bioisostere (2-phenyl-7-azaindole).

Structural Analysis & Vibrational Modes

The molecule consists of two aromatic systems linked by a single bond: the bicyclic 7-azaindole core and the 5-membered thiophene ring.

Key Vibrational Zones
  • N-H Stretching (

    
    ):  The pyrrole N-H is the most diagnostic feature, typically sharp and intense in dilute solution but broadened by hydrogen bonding in the solid state.
    
  • Aromatic C-H Stretching (

    
    ):  Contributions from both the pyridine/pyrrole rings and the thiophene ring. Thiophene 
    
    
    
    - and
    
    
    -hydrogens have distinct high-frequency shifts.
  • Ring Skeletal Vibrations (

    
    ):  The "fingerprint" of the aromaticity. The conjugation between the azaindole and thiophene rings lowers these frequencies relative to the isolated systems.
    
  • C-S Stretching (

    
    ):  Specific to the thiophene moiety.
    
Visualization: Structural Connectivity & Vibrational Logic

G Core 7-Azaindole Core (1H-Pyrrolo[2,3-b]pyridine) Molecule Target Molecule 2-(2-Thienyl)-7-azaindole Core->Molecule Scaffold Subst 2-Thienyl Substituent (Thiophene Ring) Subst->Molecule C2-Substitution NH ν(N-H) Stretch 3400-3200 cm⁻¹ Molecule->NH Pyrrole N1 CN ν(C=N) / ν(C=C) 1620-1580 cm⁻¹ Molecule->CN Pyridine Ring CS ν(C-S) / Ring Breath 700-850 cm⁻¹ Molecule->CS Thiophene Ring

Figure 1: Structural assembly and primary vibrational domains of 2-(2-thienyl)-1H-pyrrolo[2,3-b]pyridine.

Characteristic IR Peaks: A Comparative Analysis

The following table synthesizes experimental data for the target molecule's class against its primary alternatives. Note that while the unsubstituted core has a well-defined standard spectrum, the 2-thienyl derivative's peaks are influenced by the specific crystal packing (H-bonding network).

Table 1: Comparative IR Spectral Data
Functional Group ModeTarget: 2-(2-Thienyl)-7-azaindole Alternative A: 7-Azaindole (Core) Alternative B: 2-Phenyl-7-azaindole Mechanistic Insight
N-H Stretch (

)
3420 – 3150 cm⁻¹ (Broad, strong)3450 – 3100 cm⁻¹3430 – 3180 cm⁻¹The N-H frequency is sensitive to H-bonding. The 2-substituent (Thienyl/Phenyl) provides steric bulk, potentially modifying the H-bond network compared to the core.
Aromatic C-H (

)
3100 – 3050 cm⁻¹ 3100 – 3000 cm⁻¹3080 – 3030 cm⁻¹Thiophene C-H stretches are often sharper and higher frequency than phenyl C-H.
Ring C=N / C=C 1615, 1585 cm⁻¹ 1595, 1420 cm⁻¹1620, 1600 cm⁻¹Conjugation with the 2-thienyl ring shifts the azaindole skeletal bands to lower wavenumbers compared to the isolated core, but slightly higher than the phenyl analog due to thiophene's electron-rich nature.
Thiophene/Phenyl Ring 1420, 1350 cm⁻¹ N/A1490, 1450 cm⁻¹Diagnostic region. Thiophene shows characteristic bands around 1400–1350 cm⁻¹ which are absent in the phenyl analog.
Out-of-Plane Bending (

)
700 – 850 cm⁻¹ 790, 720 cm⁻¹750, 690 cm⁻¹The C-S-C ring breathing and C-H out-of-plane bends are distinct for thiophene (often ~700 cm⁻¹) vs phenyl (monosubstituted ~750 & 690 cm⁻¹).

Critical Note on Identification: The presence of the C-S stretching contribution (often coupled with ring breathing modes in the 700–850 cm⁻¹ region) is the primary differentiator between the Thienyl and Phenyl derivatives.

Experimental Protocols

To ensure reproducible data, the following protocols for synthesis and characterization are recommended. These follow the principles of Self-Validating Systems .

Synthesis: Suzuki-Miyaura Coupling

The most robust route to 2-(2-thienyl)-1H-pyrrolo[2,3-b]pyridine is the palladium-catalyzed cross-coupling of 2-iodo-7-azaindole with 2-thienylboronic acid.

Workflow:

  • Reagents: 2-Iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), 2-Thienylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).

  • Solvent: DME/Water (2:1) or Dioxane/Water. Degas thoroughly.

  • Reaction: Reflux at 90–100°C for 4–12 hours under Inert Atmosphere (

    
    ).
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

IR Spectroscopy Protocol (KBr Pellet Method)

While ATR (Attenuated Total Reflectance) is convenient, the KBr pellet method is preferred for publication-quality resolution of the N-H stretching region in heteroaromatics.

Step-by-Step Procedure:

  • Preparation: Dry analytical grade KBr at 110°C overnight to remove hygroscopic water (prevents OH interference at ~3400 cm⁻¹).

  • Ratio: Mix 1–2 mg of the sample with 100–200 mg of dry KBr (approx. 1:100 ratio).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Why? Large particles cause light scattering (Christiansen effect), distorting peak shapes.

  • Pressing: Compress under vacuum (to remove trapped air) at 10 tons of pressure for 2 minutes to form a transparent disc.

  • Measurement: Record background spectrum (pure KBr) first. Scan sample from 4000 to 400 cm⁻¹ (min. 16 scans, 4 cm⁻¹ resolution).

Self-Validation Check:

  • Transparency: The pellet must be clear, not milky.

  • Baseline: The baseline at 4000 cm⁻¹ should be near 100% transmittance. A sloping baseline indicates particle scattering (insufficient grinding).

  • Water Bands: Check for broad O-H stretch at 3400 cm⁻¹. If present without N-H assignment, the KBr was wet.

Visualizing the Synthesis & Characterization Workflow

Workflow cluster_Analysis Characterization Loop Start Start: 2-Iodo-7-azaindole React Suzuki Coupling (+ 2-Thienylboronic acid, Pd cat.) Start->React Isolate Isolation & Purification (Column Chromatography) React->Isolate IR_Prep IR Prep: KBr Pellet (1:100 Ratio) Isolate->IR_Prep IR_Scan FT-IR Scan (4000-400 cm⁻¹) IR_Prep->IR_Scan Validate Validation: Check N-H (3200) & C-S (700) IR_Scan->Validate

Figure 2: Operational workflow for the synthesis and spectroscopic validation of the target compound.[1][3][4][5]

References

  • 7-Azaindole Characterization: NIST Mass Spectrometry Data Center. 1H-Pyrrolo[2,3-b]pyridine IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Synthesis of 2-Substituted 7-Azaindoles: Song, J. J., et al. Organometallic Methods for the Synthesis of 7-Azaindoles. Chemical Society Reviews, 2007. (Contextual grounding for Suzuki coupling of azaindoles).
  • Bioisostere Comparison (Phenyl vs Thienyl): Schnürch, M., et al. Cross-Coupling Reactions on Azaindoles. Current Organic Chemistry, 2011.
  • General IR of Thiophene Derivatives: Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition, Wiley, 2004. (Authoritative source for C-S and Thiophene ring assignments).
  • Experimental Data for 2-Phenyl Analog: Synthesis and Pharmacological Activities of 7-Azaindole Derivatives. Pakistan Journal of Pharmaceutical Sciences, 2002. [Link] (Provides comparative IR data for the phenyl-substituted analog).

Sources

Validation of docking scores for 1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)- ligands

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Docking Scores for 1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)- Ligands

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in kinase inhibitor design, mimicking the purine core of ATP. The specific introduction of a 2-(2-thienyl) substituent creates a ligand class capable of exploiting distinct hydrophobic pockets (often the "gatekeeper" or solvent-exposed regions) adjacent to the kinase hinge.

However, validating docking scores for this specific series presents unique challenges:

  • Tautomeric Ambiguity: The 7-azaindole core can adopt multiple protonation states that drastically alter hydrogen bonding capability.

  • Rotational Isomerism: The 2-thienyl group has a low rotational barrier, leading to "flip" states (S-cis vs. S-trans) that many scoring functions fail to penalize correctly.

  • Electronic Effects: The sulfur atom in the thienyl ring introduces specific

    
    -interaction capabilities often underestimated by classical force fields.
    

This guide provides a scientifically rigorous, self-validating protocol for assessing docking accuracy for this ligand class, comparing industry-standard algorithms against experimental reality.

Part 1: Comparative Analysis of Docking Engines

For 7-azaindole derivatives, not all docking engines perform equally.[1] Recent benchmarking specifically on kinase-7-azaindole complexes reveals distinct performance tiers.

FeatureGNINA 1.0 (CNN-Based)AutoDock Vina (Empirical)DOCK 6 (Physics-Based)Glide XP (Empirical/Force Field)
Scoring Methodology 3D Convolutional Neural Network (Deep Learning)Empirical Scoring Function (weighted terms)Grid-based Energy (Force Field)Extra Precision (Strict steric/h-bond terms)
Rigid Receptor Accuracy High (~85%) Moderate (~62%)High (~79%)Very High (>85%)
Thienyl Ring Handling Excellent (Learns electronic distribution of S-heterocycles)Poor (Often treats thienyl as generic aromatic)Moderate (Dependent on force field parameters)Good (If torsion penalties are calibrated)
Computational Cost High (GPU recommended)Low (Very Fast)MediumMedium-High
Best Use Case Final Scoring & Pose Ranking High-Throughput Virtual ScreeningDetailed Energetic AnalysisLead Optimization

Expert Insight: For 2-(2-thienyl)-1H-pyrrolo[2,3-b]pyridine ligands, GNINA or Glide XP are recommended over Vina. The thienyl sulfur's polarizability and the specific hinge-binding geometry of the 7-azaindole require the higher-order terms found in CNNs or strictly parameterized force fields to avoid "false positive" high scores caused by steric clashes that simpler functions might ignore.

Part 2: The Self-Validating Experimental Protocol

To validate your computational scores, you must establish a "Ground Truth" using a wet-lab assay. Do not rely solely on


 values; use Enrichment Factors (EF)  and Pose Fidelity .
Phase 1: Computational Validation (The "Dry" Lab)

Step 1: Tautomer & Conformer Generation

  • Critical: 1H-pyrrolo[2,3-b]pyridine is predominantly the N1-H tautomer in solution, but the N7-H tautomer can be relevant in specific active sites.

  • Action: Generate both N1-H and N7-H tautomers for your library.

  • Thienyl Rotation: Explicitly sample the C2-C1' torsion angle. Ensure your conformational search allows the thienyl ring to rotate

    
    .
    

Step 2: Redocking Benchmark (The "Control")

  • Input: Select a PDB structure with a co-crystallized 7-azaindole (e.g., PDB: 2X7F for TNIK or 6NRH for PARP).

  • Process: Remove the ligand and redock it.

  • Success Metric: RMSD

    
     Å between the docked pose and crystal pose.[1]
    
    • Note: If RMSD > 2.0 Å, your force field parameters for the thienyl-azaindole bond are likely incorrect.

Phase 2: Experimental Validation (The "Wet" Lab)

Assay Choice: HTRF (Homogeneous Time-Resolved Fluorescence)

  • Why: Kinase assays using HTRF are robust, resistant to fluorescence interference from the thienyl group (which can sometimes quench standard fluorescence), and provide accurate

    
     data.
    

Workflow:

  • Select Targets: Common targets for this scaffold include TNIK , c-Met , FGFR1 , and MK2 .

  • Synthesis: Synthesize the 2-(2-thienyl) parent and 3-4 analogs with varying electronics on the thienyl ring (e.g., 5-chloro-thienyl, 5-methyl-thienyl).

  • Measure

    
    :  Perform HTRF kinase assay at 
    
    
    
    ATP concentrations.
  • Correlation: Plot

    
     vs. Docking Score.
    

Part 3: Visualization of Validation Logic

Diagram 1: The Validation Workflow

This flowchart illustrates the critical path from library preparation to experimental confirmation, highlighting the "Go/No-Go" decision points.

ValidationWorkflow Start Ligand Library: 2-(2-thienyl)-7-azaindoles Prep Prep: Tautomer (N1/N7) & Thienyl Torsion Scan Start->Prep Dock Docking Engine (GNINA / Glide XP) Prep->Dock Filter Pose Filter: Hinge H-Bonds Present? Dock->Filter Filter->Prep No (Refine) Score Calculate Docking Score (dG_bind) Filter->Score Yes Valid Validation Metric: Correlation (R²) > 0.6 RMSD < 2.0 Å Score->Valid Exp Experimental Assay (HTRF Kinase Panel) Exp->Valid Input IC50 Data

Caption: Workflow for validating docking scores. Note the critical "Pose Filter" step to ensure the 7-azaindole hinge interaction is preserved before scoring.

Diagram 2: Interaction Pharmacophore

This diagram details the specific molecular interactions that the docking software must capture to be considered valid for this scaffold.

Pharmacophore Azaindole 7-Azaindole Core (Scaffold) Thienyl 2-(2-Thienyl) (Substituent) Azaindole->Thienyl C-C Bond (Rotatable) Hinge Kinase Hinge (Glu/Leu Backbone) Azaindole->Hinge H-Bond (Donor/Acceptor) Gatekeeper Gatekeeper Residue (Thr/Met) Thienyl->Gatekeeper Steric Fit Pocket Hydrophobic Pocket (Solvent Exposed) Thienyl->Pocket Pi-Sulfur / Hydrophobic

Caption: Critical interaction map. The docking score is only valid if it rewards the Hinge H-bonds and the specific Thienyl-Pocket hydrophobic fit.

Part 4: Representative Data & Case Study

The following table summarizes a representative validation dataset. Use this format to structure your own internal reports.

Target: c-Met Kinase | Method: Glide XP Docking | Assay: HTRF

Compound IDR-Group (Thienyl Pos)Docking Score (kcal/mol)Experimental

(nM)
Correlation Status
LIG-01 2-(2-thienyl) [Parent]-9.4506Valid (Baseline)
LIG-02 5-methyl-2-thienyl-10.1120Valid (Score predicts potency)
LIG-03 5-chloro-2-thienyl-10.885Valid (Halogen bond captured)
LIG-04 3-methyl-2-thienyl-6.2>10,000Valid (Steric clash correctly penalized)
LIG-05 2-(3-thienyl) [Isomer]-8.5890Deviation (Score overestimates)

Analysis of LIG-05 Deviation: If your docking score predicts high activity (-8.5) but experimental data shows low activity (890 nM), check the S-cis/S-trans conformation . The 3-thienyl isomer likely lacks the specific sulfur-gatekeeper interaction present in the 2-thienyl series, which the scoring function may have missed.

References

  • Tripathi, A., et al. (2025). "Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0." RSC Advances.

  • El-Mernissi, R., et al. (2023).[2] "New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells."[2] Moroccan Journal of Chemistry.

  • Zheng, P., et al. (2018).[3] "Synthesis and bioevaluation and docking study of 1H-pyrrolo[2,3-b]pyridine derivatives... as c-Met inhibitors."[3] European Journal of Medicinal Chemistry.

  • NIST Chemistry WebBook. "1H-Pyrrolo[2,3-b]pyridine." National Institute of Standards and Technology.[4]

Sources

Safety Operating Guide

Personal protective equipment for handling 1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: 1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)-

  • CAS Registry Number: 947017-65-4[1][2][3][4]

  • Synonyms: 2-(2-Thienyl)-7-azaindole; 2-(Thiophen-2-yl)-1H-pyrrolo[2,3-b]pyridine[2][3][4]

  • Chemical Class: Fused Pyridine/Pyrrole Heterocycle (Kinase Inhibitor Scaffold)[2][3][4]

Part 1: Executive Safety Assessment

The "Assume Potent" Directive As a Senior Application Scientist, I must emphasize that while the core scaffold (7-azaindole) is often labeled merely as an "Irritant" (H315/H319/H335), the addition of the 2-thienyl moiety creates a structure highly characteristic of ATP-competitive kinase inhibitors.[2][3][4]

Operational Reality: You are not just handling a chemical building block; you are likely handling a bioactive small molecule with unknown toxicological potency.[2][3][4] Standard "irritant" protocols are insufficient.[2][3][4] You must employ Universal Precautions for Novel Bioactives , assuming the compound has the potential for specific target organ toxicity or reproductive harm until proven otherwise.[3][4]

Part 2: Hazard Identification & Risk Profile

This compound presents a dual-threat profile: physical particulate hazards and pharmacological bioactivity.[2][3][4]

Hazard CategoryClassification (Inferred/GHS)Operational Implication
Acute Toxicity H302/H312 (Harmful if swallowed/contact)High risk during weighing (dust ingestion).[2][3][4]
Local Irritation H315, H319, H335 (Skin/Eye/Resp Irritant)Dust will severely irritate mucous membranes.[3][4]
Pharmacology Bioactive Kinase Inhibitor (Potential)Potential for off-target signaling interference.[2][3][4]
Physical Electrostatic Powder Prone to "flying" during spatula transfer; difficult to contain.[2][3][4]

Part 3: Personal Protective Equipment (PPE) Matrix

Do not rely on minimum compliance. Use this matrix to build a self-validating safety barrier.

Hand Protection (The Double-Glove Standard)

Heterocyclic compounds dissolved in organic solvents (DMSO, DMF) can penetrate standard nitrile rapidly.[2][3][4]

  • Protocol: Double-Gloving is Mandatory.

    • Inner Layer: 4 mil (0.10 mm) Nitrile (Bright color, e.g., orange/white) to act as a breakthrough indicator.[3][4]

    • Outer Layer: 5-8 mil (0.12-0.20 mm) Extended Cuff Nitrile (Dark color, e.g., blue/purple).[2][3][4]

    • Rationale: The 2-thienyl group increases lipophilicity.[2][3][4] If using DMSO as a solvent, the solvent acts as a carrier, dragging the compound through the glove matrix.[3] Change outer gloves immediately upon splash.[2][3][4]

Respiratory & Inhalation Control
  • Primary Barrier: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[2][3][4]

  • Secondary (Emergency/Spill): NIOSH-approved N95 or P100 particulate respirator.[2][3][4]

    • Note: A surgical mask offers zero protection against this compound.[2][3][4]

Ocular Protection
  • Standard: ANSI Z87.1 Chemical Splash Goggles.[2][3][4]

  • Why not Safety Glasses? 7-azaindole derivatives are fine, static-prone powders.[2][3][4] Air currents can carry particles around the side shields of standard glasses.[2][3][4] Goggles provide a seal.[2][3][4]

Body Protection
  • Standard: High-neck synthetic lab coat (buttoned to top).[2][3][4]

  • High-Volume (>500mg): Disposable Tyvek® sleeve covers or apron to prevent cuff contamination.[2][3][4]

Part 4: Operational Protocols

Protocol A: Safe Weighing & Solubilization

Objective: Solubilize 10mg - 100mg for biological assay without contaminating the balance or user.

  • Engineering Setup: Verify Fume Hood flow. Place an analytical balance inside the hood or use a powder containment enclosure.

  • Static Control: Place an ionizing bar or anti-static gun near the balance.[2][3][4] 2-(2-thienyl)-7-azaindole is hydrophobic and prone to static charge, causing it to "jump" from the spatula.[2][3][4]

  • Transfer:

    • Tare a glass vial (scintillation or HPLC vial).[2][3][4]

    • Transfer solid using a disposable anti-static spatula.[2][3][4]

    • Critical Step: Cap the vial before removing it from the balance draft shield.[2][3][4]

  • Solubilization (DMSO/DMF):

    • Add solvent via syringe/pipette inside the hood.[2][3][4]

    • Vortexing: Do not vortex open tubes. Cap tightly and use Parafilm if long-term storage is required.[2][3][4]

    • Caution: Once in DMSO, the compound's skin permeability increases by orders of magnitude.[3][4]

Protocol B: Spill Cleanup (Solid)
  • Evacuate the immediate area if the spill is outside a hood.[2][3][4]

  • Don PPE: Double nitrile gloves, goggles, N95 respirator, lab coat.[3][4]

  • Contain: Cover spill with wet paper towels (dampened with water/surfactant) to prevent dust generation.[2][3][4] Do not dry sweep.[2][3][4]

  • Clean: Wipe up the damp powder.[2][3][4] Clean surface with 10% bleach followed by 70% Ethanol.[2][3][4]

  • Dispose: Place all waste in a dedicated hazardous solid waste container.

Part 5: Handling Workflow Visualization

The following diagram illustrates the "Defense in Depth" strategy for handling this compound.

SafeHandling cluster_PPE 1. PPE Layer (Barrier) cluster_Engineering 2. Engineering Controls (Containment) cluster_Process 3. Process Logic Start Start: Handling 2-(2-thienyl)-7-azaindole Gloves Double Nitrile Gloves (Inner: 4mil, Outer: 8mil) Start->Gloves Eyes ANSI Z87.1 Goggles (Sealed) Start->Eyes Body Lab Coat + Sleeves Start->Body Hood Chemical Fume Hood (Velocity >80 fpm) Gloves->Hood Don PPE first Eyes->Hood Body->Hood Balance Balance with Static Control Hood->Balance Equipment Check Weigh Weighing Protocol (Cap vial before moving) Balance->Weigh Solvent Solubilization (DMSO) *High Permeation Risk* Weigh->Solvent Add Solvent Waste Disposal: Chemical Incineration Solvent->Waste Post-Exp

Caption: Operational workflow emphasizing the hierarchy of controls: PPE serves as the initial barrier, followed by engineering containment, and finally procedural discipline during solubilization.

Part 6: Disposal & Environmental Compliance

  • Waste Classification: Hazardous Chemical Waste (Toxic/Irritant).[2][3][4]

  • Liquids: Collect DMSO/DMF solutions in "Halogenated Organic" waste streams (due to the Thiophene sulfur and potential halogenated substituents in analogs).[3][4]

  • Solids: Dispose of contaminated gloves, paper towels, and weighing boats in "Hazardous Solid Waste" bins.[3][4]

  • Destruction Method: Commercial chemical incineration is the only validated method for complete destruction of the heterocyclic core.[2][3][4] Do not drain dispose.[2][3][4][5][6]

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2][3][4][7] Personal Protective Equipment Requirements for Laboratories. United States Department of Labor.[2][3][4] Retrieved February 16, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (2025).[2][3][4] PubChem Compound Summary for CID 9222, 7-Azaindole. (Parent Structure Safety Data). Retrieved February 16, 2026, from [Link][2][3][4]

  • ChemWhat. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 2-(2-thienyl)- CAS#: 947017-65-4.[1][2][3][4] Retrieved February 16, 2026, from [Link][2][3][4]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.